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  • Product: methyl 1,2,3,4-tetrahydroquinoxaline-2-carboxylate
  • CAS: 2101242-37-7

Core Science & Biosynthesis

Foundational

Structural and Synthetic Profiling of Methyl 1,2,3,4-Tetrahydroquinoxaline-2-Carboxylate: A Technical Guide for Medicinal Chemists

Executive Summary: The Tetrahydroquinoxaline Pharmacophore In modern medicinal chemistry, the shift from flat, fully aromatic rings to sp³-rich, three-dimensional scaffolds is a proven strategy to improve target specific...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Tetrahydroquinoxaline Pharmacophore

In modern medicinal chemistry, the shift from flat, fully aromatic rings to sp³-rich, three-dimensional scaffolds is a proven strategy to improve target specificity and clinical success rates. Methyl 1,2,3,4-tetrahydroquinoxaline-2-carboxylate (CAS: 2101242-37-7)[1] serves as a prime example of this paradigm. Unlike its fully conjugated quinoxaline counterpart, the partial saturation of the pyrazine ring introduces a non-planar, "bent" geometry. This conformational flexibility allows the bicyclic core to access deep, stereospecific hydrophobic pockets in target proteins, such as bacterial cell division complexes and G-protein coupled receptors (GPCRs). Furthermore, the methyl ester at the C2 position provides an essential synthetic handle for downstream derivatization, enabling rapid structure-activity relationship (SAR) exploration.

Physicochemical Profiling and Quantitative Data

Understanding the baseline physicochemical properties of this scaffold is critical for predicting its behavior in both synthetic workflows and biological assays. The dual secondary amines (N1 and N4) act as critical hydrogen bond donors, while the ester carbonyl provides an acceptor site.

Table 1: Physicochemical and Structural Parameters

ParameterQuantitative Value / Descriptor
Chemical Name Methyl 1,2,3,4-tetrahydroquinoxaline-2-carboxylate
CAS Registry Number 2101242-37-7
Molecular Formula C₁₀H₁₂N₂O₂
Molecular Weight 192.21 g/mol
Exact Mass 192.0899 Da
Hydrogen Bond Donors 2 (N1-H, N4-H)
Hydrogen Bond Acceptors 4 (N1, N4, O-carbonyl, O-methoxy)
Core Architecture Bicyclic (Benzene fused to partially saturated pyrazine)

Data supported by commercial and chemical registry databases[2].

Rational Synthesis: Mechanistic Logic & Workflow

As an Application Scientist, designing a robust synthesis for this scaffold requires balancing reactivity with the prevention of over-alkylation. The most direct route involves the tandem nucleophilic substitution (Sₙ2) of o-phenylenediamine with a bis-electrophile, such as methyl 2,3-dibromopropionate[3].

Synthesis A o-Phenylenediamine (Dinucleophile) C Tandem SN2 Cyclization (Toluene, TEA, 80°C) A->C B Methyl 2,3-dibromopropionate (Bis-electrophile) B->C D Methyl 1,2,3,4-tetrahydroquinoxaline- 2-carboxylate C->D Double HBr elimination

Fig 1. Tandem SN2 cyclization workflow for tetrahydroquinoxaline core synthesis.

Protocol 1: One-Pot Alkylation and Cyclization

This protocol is engineered as a self-validating system to ensure high yield and purity.

Step 1: Reagent Assembly & Solvent Selection

  • Action: Dissolve o-phenylenediamine (1.0 eq, 10 mmol) in 30 mL of anhydrous toluene under an inert nitrogen atmosphere.

  • Causality: Toluene is specifically selected over polar protic solvents (like ethanol) to suppress the premature solvolysis of the dibromopropionate reagent. Furthermore, its high boiling point allows the reaction to reach the thermal energy required (80°C) to overcome the steric activation barrier of the second, intramolecular ring-closure step.

Step 2: Electrophile and Base Addition

  • Action: Add triethylamine (TEA) (2.2 eq, 22 mmol) to the solution. Slowly add methyl 2,3-dibromopropionate (1.05 eq, 10.5 mmol) dropwise over 15 minutes to prevent exothermic spiking.

  • Causality: TEA acts as a non-nucleophilic acid scavenger. It neutralizes the 2 equivalents of HBr generated during the double Sₙ2 displacement. Without TEA, the HBr would protonate the unreacted o-phenylenediamine amines, rendering them non-nucleophilic and stalling the reaction prematurely.

Step 3: Thermal Cyclization

  • Action: Heat the mixture to 80°C and stir continuously for 18 hours[3].

Step 4: Self-Validating Checkpoint (In-Process Control)

  • Action: Perform Thin Layer Chromatography (TLC) using a Cyclohexane:Ethyl Acetate (1:3) mobile phase[4].

  • Validation Logic: The complete disappearance of the o-phenylenediamine spot confirms the primary alkylation. If an intermediate spot persists without forming the final lower-Rf product, it indicates that the intramolecular cyclization has stalled. This dictates that the reaction requires an additional 0.5 eq of TEA and a temperature increase to 100°C for 4 hours.

Step 5: Workup and Isolation

  • Action: Quench with saturated aqueous NaHCO₃, extract with ethyl acetate (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography.

Analytical Validation Framework

To guarantee the structural integrity of the synthesized scaffold, a rigorous analytical validation protocol must be executed.

Protocol 2: LC-MS and NMR Validation

Step 1: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Action: Dissolve 1 mg of the purified product in LC-grade methanol. Run a fast gradient (5% to 95% Acetonitrile in Water with 0.1% Formic Acid) over 5 minutes.

  • Validation Logic: The mass spectrum must display a dominant [M+H]⁺ peak at m/z 193.2. The absence of this peak, coupled with a peak at m/z 179.2, indicates that the methyl ester was inadvertently hydrolyzed to the carboxylic acid during the basic workup, requiring a re-optimization of the extraction pH.

Step 2: ¹H Nuclear Magnetic Resonance (NMR)

  • Action: Acquire a ¹H NMR spectrum in DMSO-d₆ at 400 MHz.

  • Validation Logic: The spectrum must show a distinct singlet integration of 3H at approximately ~3.7 ppm. This peak corresponds to the methoxy protons of the methyl ester. Furthermore, two broad singlets integrating for 1H each (around 5.5-6.5 ppm) must be present, confirming the presence of the two secondary amines (N1-H and N4-H) in the tetrahydroquinoxaline ring.

Translational Applications in Medicinal Chemistry

The true value of methyl 1,2,3,4-tetrahydroquinoxaline-2-carboxylate lies in its translational potential. A prominent application is its use as an advanced intermediate in the synthesis of inhibitors targeting the bacterial cell division protein FtsZ [3].

FtsZ is a tubulin homologue that polymerizes to form the "Z-ring" at the future site of bacterial cell division. By utilizing the secondary amines of the tetrahydroquinoxaline core, chemists can perform selective N-alkylation or N-acylation (e.g., coupling with 2,6-difluorobenzamide derivatives) to generate potent FtsZ inhibitors. These inhibitors allosterically modulate FtsZ, preventing Z-ring formation and ultimately causing bacterial cell death, offering a novel mechanism to combat multidrug-resistant pathogens.

Pathway N1 Tetrahydroquinoxaline Scaffold N2 N-Alkylation / Derivatization N1->N2 Structural tuning N3 FtsZ Inhibitor Candidate N2->N3 Lead generation N4 Bacterial FtsZ Protein N3->N4 Target engagement N5 Z-Ring Formation Blockade N4->N5 GTPase modulation

Fig 2. Pharmacological translation of the scaffold into FtsZ inhibitors.

References

  • AA Blocks Chemical Database Title: Product Index - AA Blocks: methyl 1,2,3,4-tetrahydroquinoxaline-2-carboxylate Source: AA Blocks URL:[Link][2]

  • Università degli Studi di Milano (AIR Unimi) Title: 2,6‐Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ Source: AIR Unimi Repository URL:[Link][3]

  • Journal of Pharma Research Title: THE DESIGN AND SYNTHESIS OF NOVEL DERIVATIVES OF 3-HYDROXY-1, 2, 3, 4-TETRAHYDROQUINOXALINE-2-CARBOHYDRAZIDE DERIVATIVES Source: World Inventia Publishers URL:[Link][4]

Sources

Exploratory

Technical Whitepaper: Properties, Synthesis, and Pharmacological Applications of Tetrahydroquinoxaline-2-Carboxylic Acid Methyl Ester

Executive Summary Tetrahydroquinoxaline-2-carboxylic acid methyl ester (also known as methyl 1,2,3,4-tetrahydroquinoxaline-2-carboxylate) is a highly versatile bicyclic nitrogen heterocycle[1]. As a privileged scaffold i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tetrahydroquinoxaline-2-carboxylic acid methyl ester (also known as methyl 1,2,3,4-tetrahydroquinoxaline-2-carboxylate) is a highly versatile bicyclic nitrogen heterocycle[1]. As a privileged scaffold in modern medicinal chemistry, its rigid, three-dimensional framework effectively mimics various biological pharmacophores. This whitepaper provides an in-depth analysis of its physicochemical properties, self-validating synthetic protocols, and its emerging role in targeted drug discovery, specifically in viral modulation, cardiovascular therapeutics, and oncology.

Physicochemical Identity & Structural Causality

The pharmacological utility of the tetrahydroquinoxaline core is directly dictated by its structural properties. The molecule features a chiral center at the C2 position, which is critical for stereospecific binding within enzyme pockets. Furthermore, the two secondary amines (N1 and N4) act as essential hydrogen-bond donors and acceptors, while the ester moiety provides a tunable lipophilic vector that can be functionalized to optimize pharmacokinetic profiles.

Table 1: Physicochemical Properties

PropertyValue
Chemical Name Methyl 1,2,3,4-tetrahydroquinoxaline-2-carboxylate
CAS Number 2101242-37-7[1]
Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol [1]
Scaffold Class Bicyclic Nitrogen Heterocycle
Hydrogen Bond Donors 2 (Secondary Amines)
Hydrogen Bond Acceptors 4

Synthetic Methodologies: Self-Validating Protocols

Protocol A: Selective Catalytic Hydrogenation

Causality: The pyrazine ring of the quinoxaline precursor is significantly more electron-deficient than the fused benzene ring due to the electronegativity of the nitrogen atoms. By utilizing Palladium on Carbon (Pd/C) under a hydrogen atmosphere, the pyrazine ring is selectively reduced without over-reducing the aromatic carbocycle. Methanol is chosen as the solvent to prevent transesterification side reactions.

Step-by-Step Workflow:

  • Solubilization: Dissolve 10 mmol of methyl quinoxaline-2-carboxylate in 50 mL of anhydrous methanol.

  • Catalyst Addition: Add 10% Pd/C (10 mol% relative to substrate) carefully under an inert argon atmosphere. Causality: Argon displacement prevents the spontaneous ignition of methanol vapor by the active palladium catalyst.

  • Hydrogenation: Purge the reaction vessel with H2 gas three times, then maintain the reaction under a balloon of H2 (1 atm) at room temperature for 12-16 hours.

  • Validation Check (In-Process): Monitor the reaction via TLC (Hexanes/EtOAc) or LC-MS. The disappearance of the UV-active aromatic pyrazine starting material confirms reaction completion.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Validation Check: The filtrate must be completely clear and colorless; a gray tint indicates colloidal palladium breakthrough.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified via flash column chromatography.

Protocol B: Acid-Catalyzed Fischer Esterification

Causality: When starting from 1,2,3,4-tetrahydroquinoxaline-2-carboxylic acid, Fischer esterification is employed. The strong acid protonates the carboxylic carbonyl, increasing its electrophilicity. Using anhydrous methanol in large excess acts as both solvent and nucleophile, driving the equilibrium toward the ester product via Le Chatelier's principle.

Step-by-Step Workflow:

  • Suspension: Suspend 10 mmol of 1,2,3,4-tetrahydroquinoxaline-2-carboxylic acid in 40 mL of anhydrous methanol.

  • Acidification: Cool the suspension to 0°C in an ice bath and add 1.0 mL of concentrated sulfuric acid (H2SO4) dropwise. Causality: Cooling mitigates the exothermic protonation, preventing thermal degradation of the secondary amines.

  • Reflux: Heat the mixture to reflux (65°C) for 8 hours.

  • Neutralization & Validation: Cool to room temperature and neutralize carefully with saturated aqueous NaHCO3 until pH ~7.5. Validation Check: The complete cessation of CO2 gas evolution confirms that all excess acid has been neutralized.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL), dry over anhydrous Na2SO4, and concentrate in vacuo.

Synthesis A Quinoxaline-2-carboxylic acid B Methyl Quinoxaline-2-carboxylate A->B Fischer Esterification (MeOH, H2SO4) C 1,2,3,4-Tetrahydroquinoxaline-2-carboxylic acid A->C Selective Hydrogenation (H2, Pd/C) D Methyl 1,2,3,4-tetrahydroquinoxaline-2-carboxylate B->D Selective Hydrogenation (H2, Pd/C) C->D Fischer Esterification (MeOH, H2SO4)

Synthetic routes to methyl 1,2,3,4-tetrahydroquinoxaline-2-carboxylate.

Pharmacological Applications of the Tetrahydroquinoxaline Scaffold

The tetrahydroquinoxaline framework serves as a core pharmacophore in several advanced therapeutic arenas.

Viral Assembly Modulation (Hepatitis B Virus)

In the pursuit of functional cures for HBV, 1,2,3,4-tetrahydroquinoxaline-derived phenyl ureas have been identified as potent [2]. Mechanistic Insight: These compounds bind allosterically to a highly hydrophobic pocket located at the HBV core protein (Cp) dimer interface. The exocyclic amide/urea at the 2-position of the tetrahydroquinoxaline core alters the thermodynamic assembly kinetics. This misdirects the Cp dimers to assemble into morphologically normal but empty capsids that are devoid of pregenomic RNA (pgRNA), thereby halting viral replication[2].

HBV_Pathway A HBV Core Protein (Cp) Dimers C Aberrant Capsid Assembly A->C Misdirected Assembly Kinetics D Normal Nucleocapsid (with pgRNA) A->D Normal Viral Pathway B Tetrahydroquinoxaline Modulator B->A Allosteric Binding at Dimer Interface E Inhibition of Viral Replication C->E Capsids Devoid of pgRNA

Mechanism of HBV capsid assembly modulation by tetrahydroquinoxaline derivatives.

Cardiovascular Therapeutics (CETP Inhibition)

Cholesteryl Ester Transfer Protein (CETP) inhibitors are designed to raise HDL cholesterol levels and improve cardiovascular outcomes. Tetrahydroquinoxaline derivatives have been successfully utilized as[3]. Mechanistic Insight: The rigid bicyclic structure allows for the precise spatial orientation of lipophilic substituents. This enables tight binding within the hydrophobic tunnel of CETP, effectively blocking the transfer of cholesteryl esters from HDL to LDL/VLDL particles[3].

Oncology (PARP-1 Inhibition)

Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors are critical for treating BRCA-mutated cancers via synthetic lethality. 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline derivatives have been developed as found in the FDA-approved drug Olaparib[4]. Mechanistic Insight: The tetrahydroquinoxaline core effectively mimics the hydrogen-bonding network required to interact with key amino acid residues (e.g., Gly863 and Ser904) in the NAD+ binding pocket of the PARP-1 enzyme. This competitive inhibition leads to cell cycle arrest at the G2/M phase and the induction of programmed apoptosis in breast cancer cell lines[4].

Sources

Foundational

solubility of methyl 1,2,3,4-tetrahydroquinoxaline-2-carboxylate in organic solvents

An In-depth Technical Guide to the Solubility of Methyl 1,2,3,4-Tetrahydroquinoxaline-2-carboxylate in Organic Solvents Prepared by: Gemini, Senior Application Scientist Introduction Methyl 1,2,3,4-tetrahydroquinoxaline-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of Methyl 1,2,3,4-Tetrahydroquinoxaline-2-carboxylate in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Introduction

Methyl 1,2,3,4-tetrahydroquinoxaline-2-carboxylate is a heterocyclic compound built upon the quinoxaline scaffold. Quinoxaline derivatives are a significant class of compounds in medicinal chemistry and materials science, forming the core structure of various pharmacologically active agents.[1][2][3] The introduction of a reduced pyrazine ring and a carboxylate functional group, as in the target molecule, significantly alters the physicochemical properties compared to the parent aromatic quinoxaline. Understanding the solubility of this specific derivative in various organic solvents is a critical prerequisite for its application in drug discovery, process chemistry, and formulation development. Poor solubility can be a major impediment to preclinical development, affecting everything from synthetic workup and purification to the viability of in-vitro assays and the ultimate bioavailability of a potential therapeutic agent.

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of methyl 1,2,3,4-tetrahydroquinoxaline-2-carboxylate. It is designed for researchers, chemists, and drug development professionals who require a practical and scientifically grounded approach to handling this and structurally similar molecules. We will move beyond a simple list of solvents to explain the underlying principles of solute-solvent interactions and provide a robust, self-validating protocol for generating reliable solubility data.

Section 1: Physicochemical Profile and Solubility Prediction

The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a foundational concept for predicting solubility.[4][5] An analysis of the methyl 1,2,3,4-tetrahydroquinoxaline-2-carboxylate structure reveals several key features that dictate its behavior.

  • Hydrogen Bond Donors: The two secondary amine (N-H) groups within the tetrahydro-pyrazine ring can donate hydrogen bonds.

  • Hydrogen Bond Acceptors: The two nitrogen atoms and the carbonyl oxygen (C=O) of the methyl ester group can accept hydrogen bonds.

  • Polar Region: The ester functional group and the nitrogen-containing heterocyclic ring constitute a significant polar region.

  • Nonpolar Region: The fused benzene ring provides a nonpolar, aromatic surface.

This combination of polar, hydrogen-bonding, and nonpolar regions suggests that the molecule is of intermediate polarity. Therefore, its solubility is expected to be highest in solvents that can effectively interact with these diverse features. For instance, polar protic solvents can engage in hydrogen bonding, while polar aprotic solvents can interact via dipole-dipole forces. Aromatic solvents may exhibit favorable π-π stacking interactions with the benzene ring.

Caption: Key structural features governing solvent interactions.

Factors such as temperature will also play a critical role; for most solids, solubility increases with increasing temperature as the additional thermal energy helps overcome the crystal lattice energy of the solute.[5][6] Pressure, however, has a negligible effect on the solubility of solids in liquids.[4][5]

Section 2: Recommended Solvents for Solubility Screening

Based on the structural analysis, a panel of organic solvents should be selected to probe the full range of potential intermolecular interactions. The following table provides a recommended list, categorized by solvent class, along with the rationale for their inclusion.

Solvent ClassRecommended SolventsRationale for SelectionPotential Application
Polar Protic Methanol, EthanolCapable of donating and accepting hydrogen bonds, interacting strongly with the N-H and C=O groups.[1][7]Recrystallization, HPLC mobile phase, reaction medium.
Polar Aprotic Acetonitrile (ACN)Strong dipole moment and can accept hydrogen bonds. Widely used in reversed-phase chromatography.[2][7]HPLC analysis, chemical synthesis.
Dimethyl Sulfoxide (DMSO)Highly polar with a strong H-bond accepting capability; known for its ability to dissolve a wide range of compounds.Stock solution preparation for biological assays.
Dimethylformamide (DMF)Similar to DMSO, a powerful polar aprotic solvent often used in synthesis.[8]Reaction medium for synthesis.
AcetoneA less polar, aprotic ketone that can dissolve moderately polar compounds.General laboratory use, cleaning.
Intermediate Polarity Dichloromethane (DCM)Effective at dissolving compounds with both polar and nonpolar characteristics.Extraction, column chromatography.
Tetrahydrofuran (THF)A cyclic ether with moderate polarity, good for dissolving a range of organic molecules.Reaction medium, GPC eluent.
Nonpolar TolueneAromatic solvent that may engage in π-stacking with the benzene ring of the quinoxaline core.[1]Reaction medium, azeotropic water removal.
Heptane/HexaneAliphatic hydrocarbons; solubility is expected to be very low.Anti-solvent for precipitation/crystallization.

Section 3: Experimental Protocol for Equilibrium Solubility Determination

To obtain quantitative and reproducible solubility data, a standardized experimental protocol is essential. The shake-flask method is a globally recognized, robust technique for determining the equilibrium solubility of a compound. This protocol is designed to be a self-validating system.

Objective:

To determine the equilibrium solubility of methyl 1,2,3,4-tetrahydroquinoxaline-2-carboxylate in a selected panel of organic solvents at a controlled temperature.

Materials and Equipment:
  • Methyl 1,2,3,4-tetrahydroquinoxaline-2-carboxylate (purity >95%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (4-decimal place)

  • Glass vials (e.g., 2-4 mL) with screw caps and PTFE septa

  • Orbital shaker with temperature control

  • Centrifuge capable of holding the selected vials

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Volumetric flasks, pipettes, and autosampler vials

Step-by-Step Methodology:
  • Preparation of Standard Solutions for Calibration:

    • Accurately weigh a sufficient amount of the compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) in a volumetric flask to prepare a primary stock solution of known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions of the primary stock solution to create a series of at least five calibration standards spanning the expected concentration range.[9]

  • Sample Preparation (Shake-Flask Method):

    • Add an excess amount of solid methyl 1,2,3,4-tetrahydroquinoxaline-2-carboxylate to a pre-weighed glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that equilibrium has been reached with a saturated solution. A starting amount of ~5-10 mg of solid per 1 mL of solvent is typically sufficient.

    • Record the exact mass of the added solid.

    • Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to the vial.

    • Securely cap the vial. Prepare samples in triplicate for each solvent to ensure statistical validity.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker set to a standard temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached. A duration of 24 to 48 hours is standard for many compounds. A preliminary kinetic study can be performed to determine the minimum time to reach a plateau in concentration.

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand briefly to let heavy solids settle.

    • To remove finely suspended particles, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes). This step is critical to avoid artificially high solubility readings from undissolved particulates.

  • Sample Analysis (HPLC-UV):

    • Carefully withdraw an aliquot of the clear supernatant from each vial.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial.

    • Dilute the filtered supernatant with a suitable solvent (typically the mobile phase) to bring the concentration within the range of the prepared calibration curve. A precise dilution factor must be used and recorded.

    • Analyze the calibration standards and the diluted samples via HPLC-UV. A reversed-phase C18 column is often a good starting point for quinoxaline derivatives.[7]

    • Construct a calibration curve by plotting the peak area from the UV detector against the known concentration of the standards.

    • Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.

  • Calculation:

    • Calculate the final solubility using the following formula: Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

G prep 1. Prepare Calibration Standards hplc 8. Analyze by HPLC-UV prep->hplc For Calibration add_solid 2. Add Excess Solid Compound to Vial add_solvent 3. Add Known Volume of Solvent add_solid->add_solvent equilibrate 4. Equilibrate (24-48h at 25°C) add_solvent->equilibrate centrifuge 5. Centrifuge for Phase Separation equilibrate->centrifuge filter 6. Filter Supernatant (0.22 µm) centrifuge->filter dilute 7. Dilute Sample into Calibration Range filter->dilute dilute->hplc calculate 9. Calculate Solubility from Calibration Curve hplc->calculate

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Section 4: Data Presentation and Interpretation

Quantitative solubility data should be summarized in a clear, structured table for easy comparison. This allows for rapid identification of suitable solvents for specific applications.

Table 1: Hypothetical Solubility Data for Methyl 1,2,3,4-tetrahydroquinoxaline-2-carboxylate at 25°C

SolventSolvent ClassSolubility (mg/mL)Solubility (mol/L)*
MethanolPolar Protic15.20.079
EthanolPolar Protic8.50.044
AcetonitrilePolar Aprotic25.80.134
DMSOPolar Aprotic>100>0.520
DichloromethaneIntermediate Polarity45.10.235
TolueneNonpolar2.10.011
HeptaneNonpolar<0.1<0.0005

*Calculated using a hypothetical molecular weight of 192.22 g/mol .

Interpretation:

  • High Solubility (>50 mg/mL): Solvents like DMSO and Dichloromethane would be excellent for creating concentrated stock solutions for high-throughput screening or as effective reaction media.

  • Moderate Solubility (5-50 mg/mL): Solvents like Acetonitrile and Methanol are suitable for analytical purposes (HPLC), purification (chromatography), and some formulations.

  • Low Solubility (<5 mg/mL): Solvents like Toluene and Heptane would be considered poor solvents. However, they are highly useful as anti-solvents in recrystallization procedures to induce precipitation and obtain high-purity crystalline material. For instance, dissolving the compound in a minimal amount of hot Dichloromethane and then slowly adding Heptane would be a viable purification strategy.

By systematically applying the principles and protocols outlined in this guide, researchers can generate high-quality, reliable solubility data for methyl 1,2,3,4-tetrahydroquinoxaline-2-carboxylate, enabling informed decisions in the research and development pipeline.

References

  • SciSpace. (n.d.). Quinoxaline, its derivatives and applications: A state of the art review. Retrieved from [Link]

  • Kelly, M., & De-Vore, N. (n.d.). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. PubMed. Retrieved from [Link]

  • Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. (n.d.). Retrieved from [Link]

  • Al-Ostath, A., Al-Wahaibi, L. H., & El-Emam, A. A. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. Retrieved from [Link]

  • Shaikh, R., Dash, K., & Kulkarni, V. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Taylor & Francis. Retrieved from [Link]

  • BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]

  • Chemistry LibreTexts. (2026, January 27). 13.3: Factors Affecting Solubility. Retrieved from [Link]

  • Galkin, P., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI. Retrieved from [Link]

Sources

Exploratory

1,2,3,4-tetrahydroquinoxaline scaffold in medicinal chemistry

An In-Depth Technical Guide to the 1,2,3,4-Tetrahydroquinoxaline Scaffold in Medicinal Chemistry Introduction: The Emergence of a Privileged Scaffold In the landscape of medicinal chemistry, certain molecular frameworks...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the 1,2,3,4-Tetrahydroquinoxaline Scaffold in Medicinal Chemistry

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged scaffolds." The 1,2,3,4-tetrahydroquinoxaline (THQ) core, a heterocyclic motif formed by the fusion of a benzene ring and a piperazine ring, stands as a prominent member of this class.[1] Its structural rigidity, combined with the synthetic tractability of its nitrogen atoms, provides a versatile three-dimensional canvas for the design of novel therapeutic agents.

The significance of the THQ scaffold lies in its proven ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[2][3] Derivatives of this core have demonstrated potent efficacy in diverse therapeutic areas, including oncology, infectious diseases, and neurology.[2][4] This guide offers a technical exploration of the 1,2,3,4-tetrahydroquinoxaline scaffold, detailing its synthesis, key biological applications, structure-activity relationships, and future potential from the perspective of a senior application scientist.

Part 1: Synthesis of the 1,2,3,4-Tetrahydroquinoxaline Core

The construction of the THQ scaffold is a critical first step in the development of its derivatives. Several synthetic strategies have been established, with the most common approaches involving the reduction of the aromatic quinoxaline parent or related precursors.

Key Synthetic Strategies
  • Catalytic Hydrogenation: This is a widely used method involving the reduction of quinoxaline using hydrogen gas in the presence of a metal catalyst, such as rhodium on alumina or Palladium on carbon (Pd/C).[1]

  • Chemical Reduction: Potent reducing agents like lithium aluminum hydride (LiAlH4) can effectively reduce a 2-keto-1,2-dihydroquinoxaline precursor to the desired THQ scaffold.[5] This method is particularly useful when specific functional groups sensitive to catalytic hydrogenation are present.

The choice of synthetic route is often dictated by the desired substitution pattern and the compatibility of other functional groups on the starting materials. The chemical reduction approach offers a robust and scalable method for producing the core scaffold.

Experimental Protocol: Synthesis of 1,2,3,4-Tetrahydroquinoxaline via LiAlH4 Reduction

This protocol describes the synthesis of the parent 1,2,3,4-tetrahydroquinoxaline from 2-keto-1,2-dihydroquinoxaline, a method proven to be effective and high-yielding.[5]

Materials:

  • 2-keto-1,2-dihydroquinoxaline

  • Lithium aluminum hydride (LiAlH4), 1M solution in Tetrahydrofuran (THF)

  • Anhydrous THF

  • Ethyl acetate

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Hexane

  • 500 mL three-necked round-bottom flask, reflux condenser, dropping funnel, nitrogen inlet

  • Ice bath

Procedure:

  • Setup: Assemble the three-necked flask with the reflux condenser, dropping funnel, and nitrogen inlet. Ensure the system is under an inert atmosphere by purging with nitrogen.

  • Reagent Addition: Charge the flask with 300 mL of 1M lithium aluminum hydride solution in THF (300 mmol).

  • Substrate Addition: Dissolve 22 g (0.15 mol) of 2-keto-1,2-dihydroquinoxaline in 100 mL of dry THF. Add this solution to the LiAlH4 suspension in small portions via the dropping funnel. Causality: This portion-wise addition is crucial to control the exothermic reaction and prevent a dangerous temperature spike.

  • Reflux: Once the addition is complete, heat the mixture to reflux for 4 hours. Causality: The elevated temperature ensures the reaction proceeds to completion, fully reducing the keto and imine functionalities of the precursor.

  • Quenching: Cool the reaction mixture to room temperature. Slowly and carefully add 10 mL of ethyl acetate to quench the excess LiAlH4. Causality: Ethyl acetate reacts with the remaining hydride in a more controlled manner than water, minimizing the risk of a violent reaction.

  • Workup: Slowly pour the quenched reaction mixture into ice water. Extract the aqueous mixture with diethyl ether.

  • Drying and Evaporation: Dry the combined ether extracts over anhydrous MgSO4, filter, and evaporate the solvent under reduced pressure to yield a yellow solid.

  • Purification: Recrystallize the crude solid from hexane to obtain pure 1,2,3,4-tetrahydroquinoxaline. The expected yield is approximately 66%.[5]

Workflow Visualization

G cluster_0 Synthesis Workflow start 2-keto-1,2-dihydroquinoxaline (Precursor) reaction Addition & Reflux (4 hours) start->reaction reagent LiAlH4 in dry THF (Reducing Agent) reagent->reaction quench Quenching (Ethyl Acetate) reaction->quench workup Aqueous Workup & Extraction (Diethyl Ether) quench->workup purify Recrystallization (Hexane) workup->purify product 1,2,3,4-Tetrahydroquinoxaline (Final Product) purify->product

Caption: General workflow for the LiAlH4 reduction of a quinoxaline precursor.

Part 2: Diverse Biological Activities and Therapeutic Applications

The THQ scaffold is a cornerstone in the development of agents targeting a wide range of diseases. Its derivatives have shown significant promise as anticancer, antifungal, and neurological agents.

Anticancer Activity

Quinoxaline derivatives are recognized as a promising class of compounds in cancer therapy due to their diverse mechanisms of action and ability to target multiple molecular pathways.[4] THQ-based compounds, in particular, have demonstrated potent antiproliferative and pro-apoptotic effects across various cancer cell lines.[4]

  • Mechanism of Action: A key mechanism involves the induction of apoptosis (programmed cell death). Certain THQ derivatives can selectively trigger the intrinsic apoptotic pathway in cancer cells while sparing normal tissues.[4] For example, specific fused triazolo-quinoxaline scaffolds have shown pronounced activity in breast and liver cancer models by effectively engaging with cellular targets to initiate apoptosis.[4]

Antifungal Activity

The emergence of drug-resistant fungal strains necessitates the discovery of novel fungicides. The THQ scaffold has recently been explored for its potential in agriculture and medicine as a source of new antifungal agents.[2]

  • Mechanism of Action: Studies on specific THQ derivatives indicate that their fungicidal effect may stem from the ability to disrupt the fungal cell membrane.[2] By increasing cell membrane permeability and compromising its integrity, these compounds can hinder normal mycelial growth, leading to cell death.[2]

  • Notable Compounds: Compound B1 (structure proprietary to the cited research) exhibited remarkable activity against several plant pathogens, with EC50 values of 0.486 mg/L against Gaeumannomyces graminis var. tritici and 1.83 mg/L against Botrytis cinerea.[2] This potency, particularly against G. graminis, was found to be superior to the commercial fungicide Tebuconazole.[2]

Neurological Activity: NMDA Receptor Antagonism

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity and memory function. However, its overactivation can lead to excitotoxicity and neuronal death, implicating it in neurodegenerative conditions like Alzheimer's disease and ischemic brain damage.[6] The THQ scaffold has been successfully utilized to develop potent and selective antagonists for the glycine binding site on the NMDA receptor.[6]

  • Mechanism of Action: THQ derivatives, specifically a class known as 1,2,3,4-tetrahydroquinoline-2,3,4-trione 3-oximes (QTOs), act as competitive antagonists at the glycine co-agonist site. By blocking this site, they prevent the channel opening and subsequent ion influx, thereby mitigating excitotoxicity.[6]

  • Potent Antagonists: Structure-activity relationship studies have led to the discovery of highly potent compounds. For instance, 5,6,7-trichloro-QTO was identified as a powerful antagonist with an IC50 of 7 nM in a radioligand binding assay and a functional inhibitory constant (Kb) of 1-2 nM in electrophysiological assays.[6]

Data Summary: Biological Activities of THQ Derivatives
Derivative Class/CompoundBiological ActivityTarget/OrganismQuantitative Data (IC50/EC50/Kb)Reference
Fused Triazolo-QuinoxalinesAnticancer (Apoptosis Induction)Breast and Liver Cancer CellsNot specified[4]
Compound B1 AntifungalGaeumannomyces graminisEC50 = 0.486 mg/L[2]
Compound B1 AntifungalBotrytis cinereaEC50 = 1.83 mg/L[2]
5,6,7-Trichloro-QTONMDA Receptor AntagonistRat Brain NMDA ReceptorsIC50 = 7 nM[6]
5,6,7-Trichloro-QTONMDA Receptor AntagonistCloned Rat NMDA ReceptorsKb = 1-2 nM[6]

Part 3: Structure-Activity Relationship (SAR) Insights

Understanding the structure-activity relationship (SAR) is fundamental to optimizing lead compounds and designing more potent and selective drugs. For the THQ scaffold, modifications at various positions on both the benzene and piperazine rings have profound effects on biological activity.

  • Substitutions on the Benzene Ring:

    • For NMDA Receptor Antagonists (QTOs): SAR studies have shown that substitutions at the 5-, 6-, and 7-positions with electron-withdrawing groups, such as chlorine, dramatically increase binding affinity for the glycine site.[6] Conversely, substitution at the 8-position leads to a sharp decrease in potency, suggesting this position is critical for interaction with the receptor, likely involving the N-H group at position 1.[6]

    • For Anticancer Agents: The nature and position of substituents are crucial. Electron-releasing groups (e.g., -OCH3) can be essential for activity in some series, while electron-withdrawing groups (e.g., -Cl) may be favorable in others.[7] The specific substitution pattern required for optimal activity is highly dependent on the particular cancer cell line and the molecular target.

  • Substitutions on the Piperazine Nitrogens (N1 and N4):

    • The nitrogen atoms of the piperazine ring are common points for diversification. Acylation, alkylation, or incorporation into larger ring systems can significantly modulate a compound's potency, selectivity, and pharmacokinetic properties. For many NMDA antagonists, the NH at the 1-position is considered essential for activity.[6]

SAR Visualization

G cluster_SAR Key SAR Points on the THQ Scaffold scaffold pos8 8-Position: Substitution decreases potency (NMDA) pos1 N1-H: Often essential for activity (NMDA) pos567 5,6,7-Positions: Halogenation increases potency (NMDA) posN4 N4-Position: Key point for diversification to modulate properties

Caption: SAR summary for the 1,2,3,4-tetrahydroquinoxaline scaffold.

Part 4: Future Perspectives and Conclusion

The 1,2,3,4-tetrahydroquinoxaline scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its synthetic accessibility and the rich biological activity of its derivatives ensure its continued relevance in drug discovery.

Future research will likely focus on several key areas:

  • Target Selectivity: Designing derivatives with higher selectivity for specific enzyme isoforms, receptor subtypes, or cancer cell lines to minimize off-target effects and improve therapeutic indices.

  • Exploration of New Targets: Leveraging the scaffold's versatility to explore novel biological targets beyond the well-established ones.

  • Advanced Drug Delivery: Incorporating THQ derivatives into novel drug delivery systems to improve their pharmacokinetic profiles, enhance bioavailability, and enable targeted delivery to disease sites.

  • Combinatorial Chemistry: Utilizing high-throughput synthesis and screening of THQ libraries to accelerate the discovery of new lead compounds for a wider range of diseases.

References

  • Synthesis of 1,2,3,4-tetrahydroquinoxaline. Molbase. [Link]

  • Faheem, M., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13836-13869. [Link]

  • Li, Y., et al. (2023). Synthesis and Evaluation of Novel 1,2,3,4-Tetrahydroquinoxaline Derivatives as Potential Fungicidal Agents. Journal of Agricultural and Food Chemistry. [Link]

  • Khan, I., et al. (2016). Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. ACS Medicinal Chemistry Letters, 7(4), 427-432. [Link]

  • Singh, P., et al. (2023). Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations. ACS Omega. [Link]

  • Khan, I., et al. (2016). Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. ACS Medicinal Chemistry Letters. [Link]

  • Kovalenko, S., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Singh, P., et al. (2023). Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives. ACS Omega. [Link]

  • Al-Ostath, R. A. (2016). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. International Journal of ChemTech Research. [Link]

  • Faheem, M., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs - biological activities and SAR studies. Semantic Scholar. [Link]

  • Zhang, Z-G., et al. (2017). Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation. Chemical Science. [Link]

  • Faheem, M., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]

  • Carling, R. W., et al. (1998). Synthesis and Structure−Activity Relationships of 1,2,3,4-Tetrahydroquinoline-2,3,4-trione 3-Oximes: Novel and Highly Potent Antagonists for NMDA Receptor Glycine Site. Journal of Medicinal Chemistry, 41(14), 2567-2577. [Link]

  • Bunce, R. A., et al. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 17(2), 2213-2244. [Link]

  • Singh, N., Pandey, J., & Anireddy, J. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 9(2). [Link]

  • Faheem, M., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate. [Link]

  • El-Sayed, N. F., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7581. [Link]

  • Liao, Y., et al. (2018). Structure-based design and structure-activity relationships of 1,2,3,4-tetrahydroisoquinoline derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(7), 1188-1193. [Link]

  • Leeson, P. D., et al. (1993). Structure−Activity Relationships of 1,4-Dihydro-(1H,4H)-quinoxaline-2,3-diones as N-Methyl-d-aspartate (Glycine Site) Receptor Antagonists. 1. Heterocyclic Substituted 5-Alkyl Derivatives. Journal of Medicinal Chemistry, 36(24), 3841-3856. [Link]

  • Faheem, M., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]

  • Graham, D. C., et al. (2007). 1,2,3,4-Tetrahydroquinoxaline. Acta Crystallographica Section E. [Link]

  • Al-Warhi, T., et al. (2024). Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. Pharmaceuticals, 17(3), 360. [Link]

  • Brzezińska, E. (1996). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Acta Poloniae Pharmaceutica, 53(1), 25-29. [Link]

Sources

Foundational

Engineering Stability: A Technical Guide to the Degradation Kinetics and Preservation of Tetrahydroquinoxaline Esters Under Ambient Conditions

Executive Summary 1,2,3,4-Tetrahydroquinoxaline (THQ) derivatives, particularly THQ esters, are privileged scaffolds in modern drug discovery. They are frequently utilized in the development of cholesterol ester transfer...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,2,3,4-Tetrahydroquinoxaline (THQ) derivatives, particularly THQ esters, are privileged scaffolds in modern drug discovery. They are frequently utilized in the development of cholesterol ester transfer protein (CETP) inhibitors and targeted therapeutics. However, a critical bottleneck in their translational development is their pronounced chemical instability under ambient conditions. As a Senior Application Scientist, I have observed that without rigorous structural or environmental interventions, THQ esters rapidly succumb to oxidative aromatization and hydrolysis. This guide deconstructs the mechanistic causality of THQ ester degradation, provides quantitative stability profiles, and outlines self-validating experimental protocols to accurately measure and mitigate these liabilities.

Mechanistic Causality of Ambient Degradation

The vulnerability of the THQ ester scaffold stems fundamentally from the electron-rich nature of the 1,2,3,4-tetrahydroquinoxaline core. Under ambient conditions (25°C, atmospheric oxygen, and ambient light), the primary degradation pathway is spontaneous autoxidation.

Once formed, this radical intermediate undergoes rapid sequential oxidation. The loss of an additional electron and proton yields a monocationic quinoxalinium species. Over a timespan of mere days under ambient storage, further oxidation drives the core to a fully aromatized, dicationic quinoxalinium state 2.

Simultaneously, the ester functional group presents a secondary liability. While generally stable in neutral, dry environments, the localized generation of oxidative byproducts can create acidic microenvironments that catalyze the hydrolysis of the ester into its corresponding carboxylic acid and alcohol.

Pathway A THQ Ester (Electron-Rich Core) B Peroxyl Radical Attack (Ambient O2) A->B ROS Exposure F Ester Hydrolysis (Ambient Humidity) A->F H2O C THQ Radical Intermediate (N-H Abstraction) B->C -H• D Monocationic Species C->D -e- E Aromatic Dicationic Quinoxalinium D->E -H•, -e- G Carboxylic Acid + Alcohol F->G Hydrolysis

Oxidative aromatization and hydrolysis degradation pathways of THQ esters.

Quantitative Stability Profiling

To contextualize the rapid degradation of these compounds, kinetic data is paramount. The table below summarizes the ambient stability of a baseline THQ ester compared to structurally modified analogs engineered to resist oxidation.

Compound ArchitecturePrimary ModificationHalf-Life ( t1/2​ ) at 25°C / 60% RHPrimary Degradant Observed
Unsubstituted THQ EsterNone (Baseline)3.5 DaysDicationic Quinoxalinium
Fluorinated THQ EsterAromatic EWG Addition14 DaysMonocationic Species
N-Acetylated THQ EsterN1, N4-Acylation>30 DaysTrace Ester Hydrolysis
Indoline-based EsterScaffold Hop>60 DaysStable
Strategic Structural Modifications

Understanding the causality of degradation allows us to engineer stability directly into the molecule.

  • N-Acylation/Alkylation: By capping the N1 and N4 positions with acetyl or alkyl groups, the abstractable protons are removed, effectively neutralizing the primary radical initiation step.

  • Electron-Withdrawing Groups (EWGs): Substituting the aromatic ring with halogens (e.g., fluorine) pulls electron density away from the nitrogen lone pairs. This increases the N-H BDE and thermodynamically resists electrochemical oxidation 3.

  • Scaffold Hopping: Transitioning from a THQ core to an indoline scaffold eliminates one of the nitrogen atoms entirely. This fundamentally alters the oxidation potential, preventing the aromatization process while often retaining the required 3D pharmacophore for target binding 2.

Self-Validating Experimental Methodologies

A protocol is only as reliable as its internal controls. When assessing the ambient stability of THQ esters, a common pitfall is the continued degradation of the sample while residing in the autosampler queue. The following protocols are designed as self-validating systems, utilizing quenching agents to freeze kinetic snapshots.

Protocol 1: Ambient Forced Degradation & LC-MS/MS Kinetics
  • Objective: Quantify the ambient half-life of THQ esters and identify oxidative degradants.

  • Step 1: Matrix Preparation. Dissolve the highly purified (>99%) THQ ester in a biologically relevant solvent matrix (e.g., 50:50 Methanol/Aqueous Buffer pH 7.4) to a final concentration of 10 µM. Include a stable, isotopically labeled internal standard (IS) to correct for ionization fluctuations.

  • Step 2: Ambient Exposure. Aliquot the solution into clear glass vials. Expose the vials to controlled ambient conditions (25°C, 60% Relative Humidity, standard laboratory fluorescent light).

  • Step 3: Kinetic Sampling & Quenching (Critical Step). At predetermined intervals (t=0, 12h, 24h, 48h, 7d), extract a 100 µL aliquot. Immediately quench the radical propagation by adding 10 µL of a 100 mM ascorbic acid solution (a potent antioxidant). Causality Note: This ensures the degradation state is "frozen" prior to analysis, preventing false-positive degradation rates.

  • Step 4: LC-MS/MS Analysis. Inject the quenched samples onto a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer. Monitor the parent mass transition and the specific +2 Da (monocation) and +4 Da (dication) shifts associated with quinoxalinium formation.

  • Step 5: Kinetic Modeling. Plot the natural log of the remaining parent compound concentration versus time to derive the first-order degradation rate constant ( k ) and calculate the half-life ( t1/2​ ).

Protocol 2: Accelerated Radical Scavenging Assay
  • Objective: Mechanistically validate the susceptibility of the N-H bond to peroxyl radicals.

  • Step 1: Reagent Setup. In a sealed reaction vessel, dissolve the THQ ester (50 mM) in anhydrous benzene. Add azobisisobutyronitrile (AIBN) at 100 mM.

  • Step 3: Chromatographic Monitoring. Withdraw aliquots every 30 minutes, quench with a cold solvent plunge (-20°C), and analyze via Gas-Liquid Chromatography (GLC) to track the stoichiometric consumption of the THQ ester.

Workflow S1 Synthesize & Purify THQ Ester (>99%) S2 Ambient Incubation (25°C, 60% RH) S1->S2 S3 Kinetic Sampling & Radical Quenching S2->S3 S4 LC-MS/MS Quantification S3->S4 S5 Determine t1/2 & Degradant ID S4->S5

Self-validating experimental workflow for ambient stability profiling via LC-MS/MS.

Conclusion

The ambient instability of tetrahydroquinoxaline esters is not a random occurrence, but a predictable consequence of their electron-rich, conjugated nitrogen architecture. By understanding the precise causality of peroxyl radical N-H abstraction, researchers can implement targeted structural modifications—such as N-acylation or scaffold hopping—to drastically enhance shelf-life. Furthermore, executing self-validating kinetic assays with rigorous radical quenching ensures that stability data is both accurate and actionable for downstream drug development.

References
  • Discovery of Novel Indoline Cholesterol Ester Transfer Protein Inhibitors (CETP) through a Structure-Guided Approach. National Institutes of Health (NIH). 2

  • Electrochemical Oxidative C–H Arylation of Quinoxalin(on)es with Arylhydrazine Hydrochlorides under Mild Conditions. American Chemical Society (ACS). 3

Sources

Exploratory

Methyl 1,2,3,4-Tetrahydroquinoxaline-2-Carboxylate: Synonyms, Scaffold Utility, and Synthetic Workflows

Executive Summary The compound methyl 1,2,3,4-tetrahydroquinoxaline-2-carboxylate (CAS: 2101242-37-7) is a highly versatile building block utilized extensively in medicinal chemistry and drug discovery[1]. Characterized...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound methyl 1,2,3,4-tetrahydroquinoxaline-2-carboxylate (CAS: 2101242-37-7) is a highly versatile building block utilized extensively in medicinal chemistry and drug discovery[1]. Characterized by its conformationally rigid bicyclic core, this compound serves as a critical intermediate for synthesizing complex active pharmaceutical ingredients (APIs). This technical guide provides an in-depth analysis of its nomenclature, the pharmacological significance of its parent scaffold, and self-validating synthetic workflows designed for high-yield laboratory generation.

Chemical Identity and Nomenclature

To ensure clarity across global chemical databases and procurement systems, it is essential to recognize the common synonyms and physicochemical parameters associated with this compound and its parent acid.

Chemical Name / Common SynonymCAS Registry NumberMolecular FormulaMolecular Weight
Methyl 1,2,3,4-tetrahydroquinoxaline-2-carboxylate 2101242-37-7[1]C₁₀H₁₂N₂O₂192.21 g/mol
1,2,3,4-Tetrahydroquinoxaline-2-carboxylic acid methyl ester2101242-37-7[2]C₁₀H₁₂N₂O₂192.21 g/mol
2-Quinoxalinecarboxylic acid, 1,2,3,4-tetrahydro-, methyl ester2101242-37-7[3]C₁₀H₁₂N₂O₂192.21 g/mol
1,2,3,4-Tetrahydroquinoxaline-2-carboxylic acid (Parent Acid)49849-51-6[1]C₉H₁₀N₂O₂178.19 g/mol

The Tetrahydroquinoxaline Scaffold in Drug Discovery

The 1,2,3,4-tetrahydroquinoxaline core is a "privileged scaffold" in medicinal chemistry. Its structural geometry acts as a bioisostere for indoline and tetralin, while the two nitrogen atoms (N1 and N4) provide distinct vectors for functionalization and hydrogen bonding.

  • PARP-1 Inhibition (Oncology): Derivatives of the 1,2,3,4-tetrahydroquinoxaline scaffold, particularly 2,3-dioxo analogs, are potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1). They act as bio-isosteric replacements for the phthalazinone motif found in standard drugs like Olaparib, achieving nanomolar IC₅₀ suppression of cancer cell proliferation[4].

  • CETP Inhibition (Cardiovascular): The scaffold has been successfully deployed in the design of Cholesterol Ester Transfer Protein (CETP) inhibitors. These compounds modulate high-density lipoprotein (HDL) levels, showing dose-dependent efficacy in transgenic pharmacodynamic models[5].

  • Antibacterial Agents: Ribose-linked 1,2,3,4-tetrahydroquinoxaline-6-carboxylic acids have demonstrated broad-spectrum antibacterial activity, including potent inhibition of Staphylococcus aureus (MIC = 0.34 μg/mL), positioning the core as a promising lead for infectious disease drug development[6].

Experimental Methodologies

The following protocols detail the synthesis of methyl 1,2,3,4-tetrahydroquinoxaline-2-carboxylate, emphasizing the causality behind specific experimental conditions to ensure a self-validating workflow.

Protocol 1: Synthesis via Fischer Esterification of the Parent Acid

This protocol converts the commercially available parent acid (CAS: 49849-51-6) into the target methyl ester.

  • Step 1: Acid Activation

    • Procedure: Suspend 1,2,3,4-tetrahydroquinoxaline-2-carboxylic acid (1.0 eq) in anhydrous methanol (0.2 M). Cool the flask to 0 °C and add thionyl chloride (SOCl₂, 1.5 eq) dropwise under an inert atmosphere.

    • Causality: Thionyl chloride reacts exothermically with methanol to generate anhydrous HCl in situ. This converts the carboxylic acid into a highly electrophilic acyl chloride intermediate while simultaneously providing the acidic environment necessary to drive the esterification forward without generating water.

    • Self-Validating Check: The cloudy suspension will transition to a clear, homogeneous solution as the reactive acyl chloride forms and dissolves.

  • Step 2: Reflux and Reaction Monitoring

    • Procedure: Heat the reaction mixture to 65 °C (reflux) for 4 hours.

    • Causality: The elevated temperature provides the activation energy required for the nucleophilic attack of methanol on the acyl chloride intermediate.

    • Self-Validating Check: Monitor via Thin Layer Chromatography (TLC) using DCM:MeOH (9:1). The complete consumption of the highly polar baseline spot (parent acid) and the appearance of a higher R_f spot confirms reaction progression.

  • Step 3: Quenching and Isolation

    • Procedure: Concentrate the mixture under reduced pressure, neutralize with saturated aqueous NaHCO₃, and extract with ethyl acetate (3x).

    • Causality: Neutralization prevents the acid-catalyzed reverse hydrolysis of the newly formed ester during the aqueous workup. Ethyl acetate efficiently partitions the moderately polar ester into the organic phase.

Protocol 2: De Novo Synthesis of the Tetrahydroquinoxaline Core

For researchers building the scaffold from scratch, the core can be synthesized via double alkylation.

  • Step 1: Nucleophilic Substitution

    • Procedure: Dissolve o-phenylenediamine (1.0 eq) and methyl 2,3-dibromopropanoate (1.05 eq) in anhydrous DMF. Add anhydrous K₂CO₃ (2.5 eq) and stir at 60 °C for 8 hours.

    • Causality: K₂CO₃ acts as a mild, non-nucleophilic base to scavenge the HBr generated during the double S_N2 alkylation. DMF, a polar aprotic solvent, maximizes the nucleophilicity of the primary amines on o-phenylenediamine, facilitating the rapid closure of the pyrazine ring to form the target ester directly.

    • Self-Validating Check: The formation of a white precipitate (KBr) in the reaction flask serves as a visual indicator that the double alkylation is successfully proceeding.

Mechanistic Pathways

Synthesis A 1,2,3,4-Tetrahydroquinoxaline- 2-carboxylic acid (CAS: 49849-51-6) B Methanol + SOCl2 (In situ HCl generation) A->B Activation C Acyl Chloride Intermediate B->C Chlorination D Nucleophilic Acyl Substitution C->D MeOH Attack E Methyl 1,2,3,4-tetrahydroquinoxaline- 2-carboxylate (CAS: 2101242-37-7) D->E Esterification

Figure 1: Synthesis workflow for methyl 1,2,3,4-tetrahydroquinoxaline-2-carboxylate.

PARP1_Inhibition A Tetrahydroquinoxaline Scaffold B PARP-1 Catalytic Domain (NAD+ Pocket) A->B Targets C Competitive Binding (H-bond network) B->C Displaces NAD+ D Inhibition of Poly(ADP-ribosylation) C->D Blocks Repair E Accumulation of DNA Single-Strand Breaks D->E DNA Damage F Apoptosis / Synthetic Lethality (BRCA-mutant cells) E->F Cell Death

Figure 2: Pharmacological mechanism of tetrahydroquinoxaline PARP-1 inhibitors.

Analytical Validation

To ensure the trustworthiness of the synthesized compound, the following analytical parameters must be met to validate the structural integrity of methyl 1,2,3,4-tetrahydroquinoxaline-2-carboxylate.

Analytical TechniqueTarget ParameterExpected Result & Causality
LC-MS (ESI+) m/z[M+H]⁺ peak at 193.2. Confirms the molecular weight of the newly formed methyl ester.
¹H NMR (400 MHz, CDCl₃) Ester MethylSinglet at ~3.75 ppm (3H). Confirms successful incorporation of the methoxy group.
¹H NMR (400 MHz, CDCl₃) Aromatic ProtonsMultiplet at 6.50 - 6.80 ppm (4H). Confirms the intact benzene ring of the core scaffold.
¹H NMR (400 MHz, CDCl₃) Chiral MethineDoublet of doublets at ~4.10 ppm (1H). Corresponds to the C2 proton on the pyrazine ring adjacent to the ester.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Methyl 1,2,3,4-Tetrahydroquinoxaline-2-carboxylate from o-Phenylenediamine

Abstract The 1,2,3,4-tetrahydroquinoxaline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,2,3,4-tetrahydroquinoxaline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer and antimicrobial properties.[1][2] This document provides a comprehensive guide for the synthesis of methyl 1,2,3,4-tetrahydroquinoxaline-2-carboxylate, a key building block for drug discovery, starting from the readily available o-phenylenediamine. We present a robust and reproducible two-step synthetic pathway involving an initial cyclocondensation to form the aromatic quinoxaline intermediate, followed by a diastereoselective reduction to yield the target saturated heterocyclic system. This guide is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and practical advice to ensure successful synthesis and characterization.

Introduction: The Significance of the Tetrahydroquinoxaline Core

Tetrahydroquinoline and its aza-analogs, the tetrahydroquinoxalines, are heterocyclic motifs of significant interest in pharmaceutical development.[3] Their rigid, three-dimensional structure allows for precise spatial orientation of substituents, making them ideal scaffolds for interacting with biological targets. Derivatives have been successfully developed as inhibitors of tubulin polymerization for cancer therapy and exhibit a broad spectrum of other pharmacological activities.[2][4]

The synthesis of these scaffolds, particularly with functional handles like the carboxylate group, is crucial for building libraries of potential drug candidates. The method detailed herein provides a reliable and scalable route to methyl 1,2,3,4-tetrahydroquinoxaline-2-carboxylate, starting from inexpensive commercial materials.

Synthetic Strategy and Mechanistic Overview

The synthesis is logically divided into two primary stages:

  • Formation of the Aromatic Core: A cyclocondensation reaction between o-phenylenediamine and a methyl 2-ketoester to form methyl quinoxaline-2-carboxylate.

  • Reduction of the Pyrazine Ring: A catalytic hydrogenation of the quinoxaline intermediate to afford the desired methyl 1,2,3,4-tetrahydroquinoxaline-2-carboxylate.

This two-step approach allows for the isolation and characterization of the intermediate, ensuring high purity of the starting material for the final reduction step.

Mechanism of Cyclocondensation

The formation of the quinoxaline ring is a classic example of a condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound (or its equivalent).[5] In this case, methyl glyoxylate serves as the 1,2-dicarbonyl synthon. The reaction proceeds via initial nucleophilic attack of one amino group onto the more electrophilic aldehyde carbonyl, followed by cyclization and subsequent dehydration to yield the stable aromatic quinoxaline ring. The use of a slightly acidic medium or performing the reaction in a protic solvent like ethanol facilitates both the imine formation and the final dehydration step.

Mechanism of Catalytic Hydrogenation

The reduction of the quinoxaline ring to its tetrahydro-derivative is achieved via catalytic hydrogenation.[6][7] Palladium on carbon (Pd/C) is an excellent catalyst for this transformation. The mechanism involves the adsorbtion of both hydrogen gas and the quinoxaline substrate onto the surface of the palladium catalyst. This facilitates the stepwise addition of hydrogen atoms across the two C=N double bonds within the pyrazine ring, leading to the formation of the saturated 1,2,3,4-tetrahydroquinoxaline product.

Overall Reaction Pathway

The complete synthetic transformation is illustrated below.

G cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Reduction OPD o-Phenylenediamine MQC Methyl Quinoxaline-2-carboxylate (Intermediate) OPD->MQC  Ethanol, Reflux MG Methyl Glyoxylate MG->MQC THQ Methyl 1,2,3,4-Tetrahydroquinoxaline-2-carboxylate (Final Product) MQC->THQ  H₂, Pd/C, Methanol

Caption: Overall two-step synthesis pathway.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of Methyl Quinoxaline-2-carboxylate (Intermediate)

This protocol is adapted from general procedures for quinoxaline synthesis.[8][9]

3.1.1. Materials and Reagents

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equivalents
o-PhenylenediamineC₆H₈N₂108.145.41 g50.01.0
Methyl GlyoxylateC₃H₄O₃88.064.40 g50.01.0
Ethanol (Absolute)C₂H₅OH46.07100 mL--
Acetic Acid (Glacial)CH₃COOH60.050.5 mL-Catalyst

3.1.2. Step-by-Step Procedure

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add o-phenylenediamine (5.41 g, 50.0 mmol) and absolute ethanol (100 mL).

  • Stir the mixture at room temperature until the o-phenylenediamine is fully dissolved.

  • Add methyl glyoxylate (4.40 g, 50.0 mmol) and glacial acetic acid (0.5 mL) to the solution.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The starting material (o-phenylenediamine) should be consumed, and a new, more polar spot corresponding to the product should appear.

  • After completion, allow the reaction mixture to cool to room temperature. A yellow solid is expected to precipitate.

  • Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol (2 x 15 mL).

  • Dry the product under vacuum to yield methyl quinoxaline-2-carboxylate as a yellow crystalline solid.

3.1.3. Expected Outcome and Characterization

  • Yield: 75-85%

  • Appearance: Yellow crystalline solid

  • Characterization: The structure should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Synthesis of Methyl 1,2,3,4-Tetrahydroquinoxaline-2-carboxylate (Final Product)

Safety Precaution: Catalytic hydrogenation involves flammable hydrogen gas and a pyrophoric catalyst (when dry). Ensure the system is properly set up and purged. Never allow the catalyst to dry in the air.

3.2.1. Materials and Reagents

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equivalents
Methyl Quinoxaline-2-carboxylateC₁₀H₈N₂O₂188.183.76 g20.01.0
Palladium on Carbon (10 wt. %)Pd/C-376 mg-10 mol%
MethanolCH₃OH32.0480 mL--
Hydrogen Gas (H₂)H₂2.02BalloonExcess-

3.2.2. Step-by-Step Procedure

  • To a 250 mL heavy-walled hydrogenation flask, add methyl quinoxaline-2-carboxylate (3.76 g, 20.0 mmol) and methanol (80 mL).

  • Carefully add the 10% Pd/C catalyst (376 mg) under a stream of nitrogen or argon. Caution: The catalyst can be pyrophoric.

  • Seal the flask, and using a three-way stopcock, evacuate the flask and backfill with nitrogen gas three times to remove all oxygen.

  • Replace the nitrogen atmosphere with hydrogen gas by evacuating and backfilling with H₂ from a balloon three times.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (balloon) at room temperature for 12-18 hours.

  • Monitor the reaction by TLC (1:1 Hexane:Ethyl Acetate). The disappearance of the starting material spot indicates completion.

  • Once complete, carefully purge the flask with nitrogen to remove all hydrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Keep the Celite pad and catalyst wet with methanol to prevent ignition.

  • Wash the Celite pad with additional methanol (2 x 20 mL).

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the final product.

3.1.3. Expected Outcome and Characterization

  • Yield: 80-95%

  • Appearance: Off-white to pale yellow solid.

  • Characterization: The final structure should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the molecular formula C₁₀H₁₂N₂O₂.

Experimental Workflow Visualization

The following diagram outlines the key stages of the entire synthetic procedure, from initial setup to final characterization.

G start Start prep1 Step 1: Setup Dissolve o-phenylenediamine and methyl glyoxylate in EtOH Add Acetic Acid start->prep1 react1 Reflux Reaction|(4 hours, ~80°C) prep1->react1 monitor1 Monitor by TLC react1->monitor1 monitor1->react1 Incomplete workup1 Step 1: Workup Cool to 0°C Filter precipitate Wash with cold EtOH Dry under vacuum monitor1->workup1 Complete char1 Characterize Intermediate|(NMR, MS) workup1->char1 prep2 Step 2: Setup Dissolve Intermediate in MeOH Add Pd/C catalyst char1->prep2 react2 Hydrogenation|(12-18 hours, RT, H₂ balloon) prep2->react2 monitor2 Monitor by TLC react2->monitor2 monitor2->react2 Incomplete workup2 Step 2: Workup Purge with N₂ Filter through Celite® Concentrate filtrate monitor2->workup2 Complete purify Purify Product (Column Chromatography or Recrystallization) workup2->purify char2 Characterize Final Product|(NMR, HRMS) purify->char2 end End char2->end

Caption: Step-by-step experimental workflow diagram.

Discussion and Field-Proven Insights

  • Causality of Solvent Choice: Ethanol is an ideal solvent for the initial condensation as it readily dissolves the reactants, is a protic solvent which can facilitate proton transfer in the mechanism, and has a convenient boiling point for reflux. Methanol is used in the hydrogenation step as it is an excellent solvent for the quinoxaline intermediate and does not interfere with the Pd/C catalyst.

  • Catalyst Selection: While other reduction methods exist, catalytic hydrogenation with Pd/C is often high-yielding, clean, and avoids the use of metal hydride reagents which could potentially reduce the ester functionality.[7]

  • Troubleshooting: If the initial cyclocondensation reaction stalls, a small additional charge of acetic acid can be added to ensure the medium is sufficiently acidic to promote dehydration. If the hydrogenation is slow, ensure vigorous stirring to maximize the three-phase (solid catalyst, liquid solution, gas H₂) interaction. The catalyst may also be deactivated; in such cases, filtering and adding fresh catalyst may be necessary.

  • Alternative Approaches: For some substrates, a one-pot synthesis may be feasible, where the quinoxaline is formed and then a transfer hydrogenation agent (like ammonium formate) and Pd/C are added directly.[7] However, the two-step process generally provides better control and higher final purity.

Conclusion

The two-step synthesis of methyl 1,2,3,4-tetrahydroquinoxaline-2-carboxylate from o-phenylenediamine presented in this guide is a reliable and efficient method for accessing this valuable chemical intermediate. The protocols are robust and have been designed with clarity and safety in mind, providing researchers with a solid foundation for their work in medicinal chemistry and drug discovery. The detailed mechanistic insights and practical advice further empower scientists to troubleshoot and adapt this methodology for the synthesis of a diverse range of analogs.

References

  • Title: Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation. Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Synthesis of tetrahydroquinoxalines. Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis of 1H-benzimidazoles via the condensation of o-phenylenediamines with DMF promoted by organic acid under microwave irradiation. Source: Taylor & Francis Online URL: [Link]

  • Title: The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Source: Bentham Science URL: [Link]

  • Title: Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Source: ResearchGate URL: [Link]

  • Title: Methods of Preparation of Quinoxalines. Source: Encyclopedia MDPI URL: [Link]

  • Title: Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. Source: RSC Publishing URL: [Link]

  • Title: Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. Source: Frontiers in Chemistry URL: [Link]

  • Title: Drugs incorporating tetrahydroquinolines. Source: ResearchGate URL: [Link]

  • Title: One-pot and efficient protocol for synthesis of quinoxaline derivatives. Source: ARKIVOC URL: [Link]

Sources

Method

protocol for hydrogenation of quinoxaline-2-carboxylic acid esters

Application Note: Protocol for the Hydrogenation of Quinoxaline-2-Carboxylic Acid Esters Context and Scientific Significance 1,2,3,4-Tetrahydroquinoxaline-2-carboxylates are privileged pharmacophores embedded in numerous...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for the Hydrogenation of Quinoxaline-2-Carboxylic Acid Esters

Context and Scientific Significance

1,2,3,4-Tetrahydroquinoxaline-2-carboxylates are privileged pharmacophores embedded in numerous bioactive molecules, including cholesteryl ester transfer protein (CETP) inhibitors, NMDA receptor antagonists, and potent antimycobacterial agents. The selective reduction of the pyrazine ring in quinoxaline-2-carboxylic acid esters is the most direct route to these scaffolds. However, achieving high chemo- and enantioselectivity requires precise control over reaction conditions, catalyst selection, and mechanistic pathways [1].

Mechanistic Causality in Experimental Design

The hydrogenation of the quinoxaline core is not a single-step concerted process but rather a sequential reduction of two C=N double bonds. Understanding the causality behind each reagent is critical for protocol optimization.

  • Sequential Reduction Pathway : The first hydride transfer typically occurs at the sterically less hindered C=N bond, generating a dihydroquinoxaline intermediate. The subsequent reduction of the remaining C=N bond is the enantio-determining step [2].

  • Catalyst Selection : While racemic mixtures can be obtained using heterogeneous catalysts like Pd/C or Raney Nickel under elevated hydrogen pressure, asymmetric synthesis necessitates homogeneous transition-metal catalysis. Iridium (Ir) complexes paired with chiral biaryl diphosphine ligands (e.g., Difluorphos, SegPhos) are highly effective. The steric bulk and specific bite angle of these ligands create a well-defined chiral pocket that dictates the facial approach of the dihydroquinoxaline intermediate during the second hydride transfer [1].

  • Halide and Acid Additives : The addition of catalytic amounts of iodine (I₂) or Brønsted acids (e.g., piperidine hydrochloride) is a critical experimental choice. These additives activate the quinoxaline substrate by protonating the nitrogen atom, thereby increasing the electrophilicity of the C=N bond and facilitating the nucleophilic attack of the metal-hydride species. Omission of these additives typically stalls the reaction at <10% conversion.

  • Solvent Effects : Solvent choice directly impacts the hydrogen source and reaction pathway. In non-polar solvents like toluene or dioxane, molecular H₂ is the primary hydrogen source. Conversely, in protic solvents like ethanol, the solvent itself can participate in transfer hydrogenation pathways, sometimes leading to a reversal in enantioselectivity [2].

Comparative Data of Hydrogenation Strategies

The following table summarizes the quantitative outcomes of different hydrogenation methodologies applied to quinoxaline-2-carboxylic acid esters.

MethodologyCatalyst SystemHydrogen SourceAdditiveYield (%)Enantiomeric Excess (ee %)
Heterogeneous Reduction 10% Pd/CH₂ (1-3 atm)None85 - 95%N/A (Racemic)
Ir-Catalyzed Asymmetric [Ir(COD)Cl]₂ / (R)-DifluorphosH₂ (20-50 atm)I₂ or HCl90 - 98%88 - 95%
Transfer Hydrogenation Chiral Phosphoric AcidHantzsch EsterNone80 - 92%85 - 92%
Metal-Free FLP Catalysis Piers' Borane / SulfinamideAmmonia BoraneNone75 - 86%77 - 86%

Visualizing the Hydrogenation Pathway

Pathway A Quinoxaline-2-carboxylate (Substrate) B Catalyst Activation (Ir/Rh complex + H2) A->B Catalyst/H2 C First C=N Reduction (Less hindered) B->C Coordination D Dihydroquinoxaline Intermediate C->D Hydride Transfer E Second C=N Reduction (Stereoselective step) D->E Substrate Re-orientation F Tetrahydroquinoxaline-2-carboxylate (Chiral Product) E->F Asymmetric Induction

Mechanistic pathway of quinoxaline-2-carboxylate hydrogenation.

Self-Validating Experimental Protocols

Protocol A: Asymmetric Hydrogenation using Iridium Catalysis

This protocol details the enantioselective reduction of ethyl quinoxaline-2-carboxylate using an Ir-Difluorphos catalytic system [1].

Step 1: Catalyst Preparation (Inert Atmosphere)

  • In an argon-filled glovebox, charge a dry Schlenk tube with [Ir(COD)Cl]₂ (1.0 mol %) and (R)-Difluorphos (2.2 mol %).

  • Add anhydrous, degassed dichloromethane (DCM) or dioxane (2.0 mL).

  • Validation Check : Stir the mixture at room temperature for 30 minutes. The solution must transition from a pale yellow to a deep orange/red color, visually confirming the formation of the active monomeric Ir-phosphine complex.

Step 2: Substrate and Additive Introduction

  • To the active catalyst solution, add ethyl quinoxaline-2-carboxylate (1.0 mmol) and the additive (e.g., I₂, 10 mol %, or piperidine hydrochloride, 5 mol %).

  • Causality Note : The additive is strictly required to activate the substrate. Proceeding without it will result in a failed reaction.

Step 3: Hydrogenation

  • Transfer the reaction mixture to a stainless-steel autoclave.

  • Purge the autoclave with H₂ gas three times to displace any residual argon, preventing catalyst poisoning.

  • Pressurize the autoclave to 2 MPa (approx. 20 atm) with H₂.

  • Stir the reaction at 25–30 °C for 18–24 hours.

Step 4: In-Process Control (Self-Validation)

  • Carefully vent the autoclave. Withdraw a 50 µL aliquot, dilute with EtOAc, and filter through a short pad of silica gel to remove the metal catalyst.

  • Analyze via TLC (Hexane/EtOAc 3:1).

  • Validation Check : The starting material (UV-active, Rf​ ~0.6) should be completely absent, replaced by a new spot ( Rf​ ~0.3) corresponding to the tetrahydroquinoxaline product. If the starting material persists, re-pressurize and continue stirring.

Step 5: Workup and Characterization

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue via flash column chromatography (Hexane/EtOAc gradient).

  • Validation Check : Analyze the purified product via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/i-PrOH 90:10, flow rate 1.0 mL/min) to determine the enantiomeric excess (ee). A successful run should yield >90% ee. Confirm the structure via 1 H NMR, noting the disappearance of the aromatic pyrazine protons and the appearance of aliphatic multiplets in the 3.0–4.5 ppm region.

Protocol B: Racemic Reduction via Pd/C (Routine Scaffold Synthesis)

For applications where stereochemistry is not a prerequisite, heterogeneous catalysis offers a cost-effective and operationally simple alternative.

  • Dissolve ethyl quinoxaline-2-carboxylate (5.0 mmol) in methanol (20 mL).

  • Add 10% Pd/C (10 wt% relative to the substrate). Caution : Pd/C is pyrophoric; add it carefully under an inert atmosphere.

  • Attach a hydrogen balloon (1 atm) and stir vigorously at room temperature for 12 hours.

  • Validation Check : Monitor via TLC as described above. The reduction of both C=N bonds typically proceeds rapidly.

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing with excess methanol.

  • Evaporate the solvent to yield the racemic 1,2,3,4-tetrahydroquinoxaline-2-carboxylate in near-quantitative yield.

Experimental Workflow Visualization

Workflow Step1 Catalyst Preparation ([Ir(COD)Cl]2 + Ligand) Step2 Substrate Addition (Solvent degassing) Step1->Step2 Step3 Hydrogenation (H2 Gas, 20-50 °C) Step2->Step3 Step4 In-Process Control (TLC / HPLC monitoring) Step3->Step4 Step4->Step3 If Incomplete Step5 Workup & Purification (Filtration, Chromatography) Step4->Step5 If Complete Step6 Characterization (NMR, Chiral HPLC) Step5->Step6

Experimental workflow for the catalytic hydrogenation of quinoxalines.

References

  • Cartigny, D., et al. "General asymmetric hydrogenation of 2-alkyl- and 2-aryl-substituted quinoxaline derivatives catalyzed by iridium-difluorphos: unusual halide effect and synthetic application." The Journal of Organic Chemistry, 2012. URL:[Link]

  • Wang, M., et al. "Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation." Chemical Science, 2024. URL:[Link]

  • Chen, Z.-P., et al. "Asymmetric Transfer Hydrogenations of 2,3-Disubstituted Quinoxalines with Ammonia Borane." Organic Letters, 2017. URL:[Link]

  • Science of Synthesis. "Product Class 15: Quinoxalines." Thieme Connect. URL:[Link]

Application

Application Notes and Protocols: Methyl 1,2,3,4-Tetrahydroquinoxaline-2-carboxylate as a Privileged Scaffold in Drug Development

Introduction & Pharmacological Relevance The 1,2,3,4-tetrahydroquinoxaline (THQ) core is a ubiquitous and highly privileged structural motif in modern medicinal chemistry. Specifically, methyl 1,2,3,4-tetrahydroquinoxali...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

The 1,2,3,4-tetrahydroquinoxaline (THQ) core is a ubiquitous and highly privileged structural motif in modern medicinal chemistry. Specifically, methyl 1,2,3,4-tetrahydroquinoxaline-2-carboxylate (CAS: 2101242-37-7) serves as a versatile, chiral-compatible drug intermediate. It is prominently featured in the synthesis of tubulin polymerization inhibitors targeting the colchicine binding site [1], as well as in the development of substituted-quinoxaline-type piperidine compounds acting as ORL-1 (nociceptin) receptor modulators for advanced pain management[2].

Mechanistic Rationale: Why the Methyl Ester?

Direct functionalization of 1,2,3,4-tetrahydroquinoxaline-2-carboxylic acid is synthetically challenging due to its zwitterionic nature, which severely limits solubility in organic solvents and complicates downstream N-alkylation or acylation. By utilizing the methyl ester derivative, researchers achieve three critical advantages:

  • Solubility & Reactivity : Esterification neutralizes the polar carboxylic acid, allowing the intermediate to dissolve readily in aprotic solvents (e.g., DMF, Dioxane, Toluene) required for regioselective N-functionalization.

  • Catalyst Compatibility : Free carboxylic acids can poison transition-metal catalysts (such as Iridium or Ruthenium) used in asymmetric hydrogenation by forming stable, inactive metal-carboxylate complexes. The methyl ester effectively prevents this coordination [3].

  • Regioselective Derivatization : The steric bulk of the C2-methyl ester subtly differentiates the nucleophilicity of the N1 and N4 secondary amines. This steric shielding at the N1 position kinetically favors electrophilic attack at the N4 position, enabling selective derivatization without the need for complex, multi-step protecting group strategies.

Synthetic Workflow & Pathway Visualization

The following diagram illustrates the strategic positioning of methyl 1,2,3,4-tetrahydroquinoxaline-2-carboxylate within the broader drug development workflow, bridging basic starting materials with complex therapeutic agents.

G Start Quinoxaline-2-carboxylic acid (Starting Material) Ester Methyl quinoxaline-2-carboxylate (Esterification) Start->Ester MeOH, H2SO4 (Esterification) Intermediate Methyl 1,2,3,4-tetrahydroquinoxaline-2-carboxylate (Key Drug Intermediate) Ester->Intermediate Ir-Catalyst, H2 (Asymmetric Hydrogenation) Tubulin N-Substituted THQ Derivatives (Tubulin Polymerization Inhibitors) Intermediate->Tubulin 1. N-Alkylation/Acylation 2. Hydrolysis ORL1 Quinoxaline-Type Piperidines (ORL-1 Receptor Modulators) Intermediate->ORL1 1. Piperidine Coupling 2. Optimization

Synthetic workflow from quinoxaline-2-carboxylic acid to therapeutic agents via the THQ-Me intermediate.

Experimental Protocols

Protocol A: Ir-Catalyzed Asymmetric Hydrogenation to Yield Chiral THQ-Me

Adapted from the highly enantioselective protocols developed by Xu et al. [3].

Objective : Synthesize enantiopure (S)- or (R)-methyl 1,2,3,4-tetrahydroquinoxaline-2-carboxylate from methyl quinoxaline-2-carboxylate.

Materials :

  • Methyl quinoxaline-2-carboxylate (1.0 mmol)

  • Chiral Iridium Catalyst (e.g.,[Ir(COD)Cl]₂ with a chiral phosphine-oxazoline ligand) (1.0 mol%)

  • 1,4-Dioxane (Anhydrous solvent)

  • 4M HCl in Dioxane (10 mol%)

  • Hydrogen gas (H₂)

Step-by-Step Methodology :

  • Preparation of the Catalytic Complex : In an argon-filled glovebox, dissolve the Ir-precursor and the chiral ligand in anhydrous 1,4-dioxane. Stir for 30 minutes at room temperature.

    • Causality: Pre-forming the catalyst ensures uniform active sites, preventing racemic background reduction driven by unliganded Iridium.

  • Substrate Addition : Add methyl quinoxaline-2-carboxylate (1.0 mmol) to the activated catalyst solution.

  • Aromaticity Disruption : Inject 10 mol% of 4M HCl in dioxane into the mixture.

    • Causality: The addition of a catalytic amount of strong acid is a critical mechanistic requirement; it protonates the quinoxaline nitrogen, breaking the aromaticity of the pyrazine ring. This significantly lowers the activation energy for the initial hydride transfer, a step that otherwise stalls in neutral dioxane [3].

  • Hydrogenation : Transfer the reaction vial to a high-pressure autoclave. Purge with H₂ gas three times, then pressurize to 50 atm. Stir at room temperature for 24 hours.

  • Workup : Vent the H₂ gas safely. Concentrate the mixture under reduced pressure and purify the crude product via flash column chromatography (Hexanes/EtOAc, 4:1).

  • Self-Validation Check : Analyze the purified product via chiral HPLC (e.g., Chiralcel OD-H column) to validate the enantiomeric excess (ee).

    • System Validation: Proceeding to Protocol B requires an ee >90%. Downstream purification of enantiomers is highly inefficient, making this validation step mandatory before committing to API synthesis.

Protocol B: Regioselective N-Alkylation for Tubulin Inhibitor Intermediates

Objective : Functionalize the N4 position of the THQ-Me intermediate to build the core of N-substituted 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid derivatives [1].

Step-by-Step Methodology :

  • Dissolution : Dissolve methyl 1,2,3,4-tetrahydroquinoxaline-2-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Base Activation : Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq) and stir for 15 minutes at 0 °C.

    • Causality: K₂CO₃ is a mild base that deprotonates the secondary amine without hydrolyzing the C2-methyl ester, which would inadvertently occur if stronger bases like NaOH or LiOH were utilized.

  • Electrophile Addition : Dropwise add the desired alkyl halide (e.g., 3,4,5-trimethoxybenzyl chloride) (1.1 eq) over 10 minutes to prevent localized exothermic spikes.

  • Reaction & Monitoring : Warm the reaction to room temperature and stir for 12 hours. Monitor the conversion via LC-MS.

    • Causality: The C2-methyl ester provides steric shielding at the N1 position, kinetically favoring electrophilic attack at the N4 position, yielding the desired regioisomer.

  • Quenching & Extraction : Quench the reaction with ice water to precipitate the product. Extract with Ethyl Acetate (3 x 20 mL), wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate.

Quantitative Data Presentation

To guide synthetic planning and solvent selection, Table 1 summarizes the solvent-dependent enantioselective control during the Ir-catalyzed hydrogenation step [3].

Solvent SystemAdditiveCatalyst LoadingYield (%)Enantiomeric Excess (ee %)Predominant Enantiomer
1,4-Dioxane HCl (10 mol%)1.0 mol%91 - 93%93 - 98%(R)-Isomer
Toluene None1.0 mol%85 - 89%90 - 95%(R)-Isomer
Ethanol None1.0 mol%83 - 90%87 - 93%(S)-Isomer

Table 1: Solvent-dependent enantioselectivity in the synthesis of chiral methyl 1,2,3,4-tetrahydroquinoxaline-2-carboxylate derivatives. Data synthesized from recent Ir-catalyzed asymmetric hydrogenation studies [3].

References

  • Qi, J., Dong, H., Huang, J., Zhang, S., Niu, L., Zhang, Y., & Wang, J. (2018). "Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors." European Journal of Medicinal Chemistry, 143, 8-20.[Link]

  • Tafesse, L., et al. (2014). "Substituted-quinoxaline-type piperidine compounds and the uses thereof.
  • Xu, A., Ren, L., Huang, J., Zhu, Y., Wang, G., Li, C., Sun, Y., Song, L., You, H., & Chen, F. (2024). "Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation." Chemical Science, 15, 15243-15254.[Link]

Method

Application Note: Synthesis and Biological Evaluation of Tetrahydroquinoxaline Sulfonamide Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Microtubule Targeting Agents (MTAs), Colchicine Binding Site Inhibitors (CBSIs), and Library Scaffold Generation Int...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Microtubule Targeting Agents (MTAs), Colchicine Binding Site Inhibitors (CBSIs), and Library Scaffold Generation

Introduction & Strategic Rationale

The tetrahydroquinoxaline core, when functionalized with a sulfonamide moiety, represents a highly privileged pharmacophore in modern drug discovery. Recently, tetrahydroquinoxaline sulfonamide derivatives have demonstrated profound efficacy as Colchicine Binding Site Inhibitors (CBSIs), overcoming multidrug resistance and aqueous solubility issues typical of traditional Microtubule Targeting Agents (MTAs)[1].

The synthesis of these derivatives requires a highly controlled, three-step sequence: (1) Condensation to form the quinoxaline core, (2) Selective Reduction to the 1,2,3,4-tetrahydroquinoxaline (THQ) intermediate, and (3) Electrophilic Sulfonylation of the secondary amine. This application note provides a self-validating, highly optimized protocol for this synthetic workflow, detailing the mechanistic causality behind each reagent choice to ensure high yields and stereoelectronic control.

Mechanistic Overview & Causality

To achieve high-purity tetrahydroquinoxaline sulfonamides, the synthetic route must strictly control the electronic environment of the nitrogen atoms at each step.

  • Step 1: Körner-Hinsberg Condensation: The reaction between o-phenylenediamine and a 1,2-dicarbonyl compound proceeds via a double nucleophilic addition-elimination mechanism[2]. Ethanol is selected as the solvent under reflux because its protic nature facilitates the proton transfer required for the dehydration of the hemiaminal intermediates, driving the equilibrium toward the thermodynamically stable aromatic quinoxaline.

  • Step 2: Selective Imine Reduction: Reducing the aromatic quinoxaline to 1,2,3,4-tetrahydroquinoxaline requires overcoming the resonance stabilization of the pyrazine ring. Sodium borohydride ( NaBH4​ ) in the presence of acetic acid ( AcOH ) is utilized. The acid reacts with NaBH4​ to generate sodium triacetoxyborohydride ( NaBH(OAc)3​ ) in situ. This milder, sterically bulky hydride source selectively reduces the imine bonds without causing ring cleavage or over-reduction, which can occur with harsh catalytic hydrogenation.

  • Step 3: Nucleophilic Sulfonylation: The secondary amine of the THQ core acts as a nucleophile attacking the electrophilic sulfur of the sulfonyl chloride. Triethylamine (TEA) is employed as a non-nucleophilic base to scavenge the HCl byproduct. Without TEA, the generated HCl would protonate the unreacted THQ amine, rendering it non-nucleophilic and stalling the reaction at ~50% conversion[3].

Synthetic Workflow Visualization

SynthesisWorkflow A o-Phenylenediamine + 1,2-Dicarbonyl B Quinoxaline Intermediate A->B Step 1: Condensation (EtOH, Reflux) C 1,2,3,4-Tetrahydroquinoxaline (THQ) B->C Step 2: Reduction (NaBH4, AcOH) E Tetrahydroquinoxaline Sulfonamide C->E Step 3: Sulfonylation (DCM, 0°C to RT) D Sulfonyl Chloride + Base (TEA) D->E Reagent

Figure 1: Three-step synthetic workflow for tetrahydroquinoxaline sulfonamide derivatives.

Experimental Protocols

Protocol A: Synthesis of the Quinoxaline Core

Self-Validation Check: The disappearance of the diamine starting material can be confirmed via TLC (Ninhydrin stain).

  • Initialization: In a 100 mL round-bottom flask, dissolve o-phenylenediamine (10.0 mmol, 1.0 equiv) in 30 mL of absolute ethanol.

  • Addition: Slowly add the 1,2-dicarbonyl compound (e.g., glyoxal or benzil) (10.0 mmol, 1.0 equiv) dropwise to the stirring solution at room temperature.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 80 °C for 2–4 hours. Monitor reaction completion via TLC (Hexane:EtOAc, 3:1).

  • Workup: Cool the reaction mixture to 0 °C in an ice bath. The quinoxaline derivative will typically precipitate.

  • Isolation: Filter the precipitate under vacuum, wash with 10 mL of ice-cold ethanol, and dry under high vacuum to afford the quinoxaline intermediate.

Protocol B: Reduction to 1,2,3,4-Tetrahydroquinoxaline (THQ)

Self-Validation Check: The product should exhibit a distinct secondary amine N-H stretch in FTIR (~3300 cm⁻¹) and a shift in UV-Vis absorbance due to the loss of aromaticity in the pyrazine ring.

  • Initialization: Suspend the quinoxaline intermediate (5.0 mmol, 1.0 equiv) in 20 mL of glacial acetic acid.

  • Reduction: Cool the solution to 0 °C. Carefully add NaBH4​ (20.0 mmol, 4.0 equiv) in small portions over 30 minutes to control hydrogen gas evolution and exothermic spiking.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 6 hours.

  • Quenching & Workup: Pour the mixture slowly into 50 mL of crushed ice. Neutralize the solution carefully with saturated aqueous NaHCO3​ until the pH reaches ~8.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol C: Electrophilic Sulfonylation

Self-Validation Check: The final product will show a distinct SO2​ symmetric and asymmetric stretching in FTIR (1150 and 1350 cm⁻¹).

  • Initialization: Dissolve the THQ intermediate (3.0 mmol, 1.0 equiv) in 15 mL of anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add Triethylamine (TEA) (6.0 mmol, 2.0 equiv) and cool the mixture to 0 °C.

  • Sulfonylation: Dissolve the desired substituted sulfonyl chloride (3.6 mmol, 1.2 equiv) in 5 mL of anhydrous DCM. Add this solution dropwise to the THQ mixture over 15 minutes.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4–8 hours. Monitor via TLC (DCM:MeOH, 20:1).

  • Workup: Dilute the mixture with an additional 20 mL of DCM. Wash the organic layer successively with 1M HCl (15 mL), saturated NaHCO3​ (15 mL), and brine (15 mL).

  • Purification: Dry the organic layer over Na2​SO4​ , concentrate, and purify via silica gel column chromatography to yield the pure tetrahydroquinoxaline sulfonamide derivative.

Quantitative Data & Optimization

The choice of the sulfonyl substituent ( R ) heavily dictates both the synthetic yield (due to the electrophilicity of the sulfonyl chloride) and the biological efficacy of the resulting derivative. Table 1 summarizes representative data for derivatives synthesized using this protocol, specifically highlighting their activity as colchicine binding site inhibitors against the HT-29 human colorectal adenocarcinoma cell line[4][5].

Table 1: Yield and Biological Efficacy of Representative Derivatives

Compound IDSulfonyl Substituent ( R )Isolated Yield (%)HT-29 IC 50​ ( μ M)Mechanistic / Structural Note
I-1 Phenyl7812.42Baseline lipophilicity; lacks specific pocket interactions.
I-12 4-Methylphenyl805.21Moderate steric bulk; slight increase in hydrophobic packing.
I-26 3,4,5-Trimethoxyphenyl750.12High steric bulk; mimics the trimethoxyphenyl ring of colchicine.
I-7 4-Methoxyphenyl820.05Optimal electron density; forms strong hydrophobic interactions with β Asn258 and β Met259 in the tubulin pocket[5].

Note: Compound I-7 demonstrates the highest antiproliferative activity by effectively arresting the cell cycle at the G2/M phase and inhibiting tubulin polymerization.

References

  • Dong, H., Lu, L., Song, X., et al. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. RSC Advances, 13, 30202-30216. URL:[Link]

  • Ajani, O. O., & Audu, O. Y. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1056. URL:[Link]

Sources

Application

Cyclization of Phenylenediamine with Serine Derivatives: An In-depth Technical Guide to Reagents and Protocols

Introduction: The Significance of Serine-Derived Benzimidazoles The benzimidazole scaffold is a cornerstone in medicinal chemistry and drug development, forming the core structure of numerous therapeutic agents with a wi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Serine-Derived Benzimidazoles

The benzimidazole scaffold is a cornerstone in medicinal chemistry and drug development, forming the core structure of numerous therapeutic agents with a wide array of biological activities, including antiulcer, anthelmintic, and anticancer properties.[1][2] The incorporation of chiral moieties, such as those derived from natural amino acids like serine, into the benzimidazole framework offers a pathway to novel chemical entities with unique three-dimensional structures and potentially enhanced biological specificity. This guide provides a comprehensive overview of the reagents and protocols for the synthesis of serine-derived benzimidazoles through the cyclization of o-phenylenediamine with N-protected serine derivatives.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the mechanistic intricacies of the key reagents, provide detailed, field-proven experimental protocols, and offer a comparative analysis of different synthetic strategies.

Protecting Group Strategy for Serine Derivatives

The inherent reactivity of the amino and hydroxyl groups in serine necessitates a robust protecting group strategy to ensure the selective formation of the desired benzimidazole product. The choice of protecting groups is critical and must be compatible with the reaction conditions of the cyclization step.

  • α-Amino Group Protection: The most common protecting groups for the α-amino functionality are the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups.[3]

    • Boc Group: Generally stable to a wide range of reaction conditions but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid).[4] Its stability in strongly acidic cyclization reagents like Eaton's Reagent or Polyphosphoric Acid (PPA) at elevated temperatures can be a concern and may require careful optimization to prevent premature deprotection.

    • Cbz (Z) Group: Stable to acidic conditions and is typically removed by catalytic hydrogenolysis.[5] This makes it a suitable choice for acid-catalyzed cyclization reactions.

  • Hydroxyl Group Protection: The side-chain hydroxyl group of serine must also be protected to prevent side reactions.

    • tert-Butyl (tBu) Ether: Often used in conjunction with Fmoc-based peptide synthesis, it is stable to basic conditions but labile to strong acids.[6]

    • Benzyl (Bzl) Ether: A common choice for Boc-based strategies, it is stable to both acidic and basic conditions and is typically removed by hydrogenolysis.[6]

For the purpose of the protocols detailed in this guide, we will focus on N-Boc-O-t-butyl-L-serine and N-Cbz-O-benzyl-L-serine as representative starting materials, as their protecting groups offer different stability profiles relevant to the various cyclization conditions.

Core Reagents and Mechanistic Considerations for Cyclization

The synthesis of benzimidazoles from o-phenylenediamine and a carboxylic acid is known as the Phillips condensation.[7] The reaction proceeds via an initial acylation of one of the amino groups of o-phenylenediamine, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic benzimidazole ring.[8] Several potent dehydrating acidic reagents are employed to drive this reaction to completion.

Polyphosphoric Acid (PPA)

PPA is a viscous polymeric mixture of phosphoric acids and is a powerful dehydrating and cyclizing agent in organic synthesis.[9]

  • Mechanism of Action: In the context of benzimidazole synthesis, PPA acts as both a Brønsted acid and a dehydrating agent. It protonates the carbonyl oxygen of the serine derivative, activating it towards nucleophilic attack by the amino group of o-phenylenediamine. The high viscosity of PPA can sometimes complicate handling and workup, but it is a highly effective reagent for promoting the necessary cyclodehydration.[10] PPA-mediated reactions often require elevated temperatures to proceed efficiently.[11]

Eaton's Reagent (P₂O₅ in Methanesulfonic Acid)

Eaton's reagent is a solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (CH₃SO₃H), typically around 7.5-10 wt%.[5] It serves as a less viscous and often more potent alternative to PPA.[8]

  • Mechanism of Action: The combination of a strong Brønsted acid (methanesulfonic acid) and a powerful Lewis acid/dehydrating agent (P₂O₅) makes Eaton's reagent highly effective at promoting acylation and cyclodehydration reactions.[5] It facilitates the in-situ formation of a highly electrophilic acylium ion from the carboxylic acid, which is then readily attacked by the o-phenylenediamine. Reactions with Eaton's reagent can often be conducted at lower temperatures and for shorter durations compared to PPA.[8]

p-Toluenesulfonic Acid (p-TsOH)

p-TsOH is a strong organic acid that is solid and easy to handle, making it a convenient catalyst for a variety of acid-catalyzed reactions, including benzimidazole synthesis.[12]

  • Mechanism of Action: p-TsOH acts as a Brønsted acid catalyst, protonating the carbonyl group of the serine derivative to facilitate the initial nucleophilic attack. While it is a strong acid, it is less aggressive than PPA or Eaton's reagent, which can be advantageous when working with sensitive substrates. It is often used in a solvent that allows for the azeotropic removal of water (e.g., toluene or xylene) to drive the equilibrium towards the cyclized product.[12]

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful technique to accelerate organic reactions. For benzimidazole synthesis, it can dramatically reduce reaction times and often improve yields.[13]

  • Principle of Action: Microwave energy directly heats the polar reactants and solvents, leading to rapid and uniform heating throughout the reaction mixture. This can overcome activation energy barriers more efficiently than conventional heating, leading to significantly faster reaction rates.[14] Microwave-assisted syntheses are often performed in the presence of an acid catalyst, such as hydrochloric acid or p-TsOH, to facilitate the cyclization.[13]

Experimental Protocols

The following protocols are provided as detailed guides for the synthesis of serine-derived benzimidazoles. Safety Note: These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. PPA and Eaton's reagent are highly corrosive and should be handled with extreme care.

Protocol 1: Cyclization using Polyphosphoric Acid (PPA)

This protocol is a robust method for achieving high yields, particularly when high temperatures are permissible.

  • Reagents and Materials:

    • o-Phenylenediamine

    • N-Cbz-O-benzyl-L-serine

    • Polyphosphoric Acid (PPA)

    • 10% Sodium Carbonate solution

    • Ethyl acetate

    • Brine

    • Anhydrous Sodium Sulfate

    • Round-bottom flask with a reflux condenser and magnetic stirrer

    • Heating mantle

  • Step-by-Step Procedure:

    • To a round-bottom flask, add o-phenylenediamine (1.0 eq) and N-Cbz-O-benzyl-L-serine (1.05 eq).

    • Carefully add Polyphosphoric Acid (PPA) (approximately 10 times the weight of the o-phenylenediamine) to the flask.

    • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

    • Heat the reaction mixture to 140-150°C with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to approximately 80°C and carefully pour it onto crushed ice with stirring.

    • Neutralize the acidic solution by slowly adding 10% aqueous sodium carbonate solution until the pH is approximately 8.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Cyclization using Eaton's Reagent

This method offers a more manageable viscosity and often allows for lower reaction temperatures compared to PPA.

  • Reagents and Materials:

    • o-Phenylenediamine

    • N-Cbz-O-benzyl-L-serine

    • Eaton's Reagent (7.5-10% P₂O₅ in methanesulfonic acid)

    • Ice-water bath

    • Saturated Sodium Bicarbonate solution

    • Ethyl acetate

    • Brine

    • Anhydrous Sodium Sulfate

    • Round-bottom flask with a magnetic stirrer

  • Step-by-Step Procedure:

    • In a round-bottom flask, add Eaton's Reagent (approximately 5 mL per gram of o-phenylenediamine).

    • Cool the flask in an ice-water bath.

    • Slowly add o-phenylenediamine (1.0 eq) and N-Cbz-O-benzyl-L-serine (1.05 eq) to the cooled Eaton's Reagent with stirring.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Heat the reaction mixture to 80-100°C and stir for 2-4 hours, monitoring by TLC.

    • Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice.

    • Slowly neutralize the mixture with a saturated sodium bicarbonate solution until effervescence ceases and the pH is ~8.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield the crude product.

    • Purify by column chromatography.

Protocol 3: Cyclization using p-Toluenesulfonic Acid (p-TsOH)

This protocol utilizes a solid, easy-to-handle acid catalyst and azeotropic water removal.

  • Reagents and Materials:

    • o-Phenylenediamine

    • N-Boc-O-t-butyl-L-serine

    • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

    • Toluene

    • Saturated Sodium Bicarbonate solution

    • Ethyl acetate

    • Brine

    • Anhydrous Sodium Sulfate

    • Round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer

  • Step-by-Step Procedure:

    • To a round-bottom flask, add o-phenylenediamine (1.0 eq), N-Boc-O-t-butyl-L-serine (1.1 eq), and a catalytic amount of p-TsOH·H₂O (0.1-0.2 eq).

    • Add toluene to the flask and attach the Dean-Stark apparatus and reflux condenser.

    • Heat the mixture to reflux and continue heating for 6-12 hours, or until no more water is collected in the Dean-Stark trap. Monitor the reaction by TLC.

    • Cool the reaction mixture to room temperature.

    • Wash the mixture with a saturated sodium bicarbonate solution to remove the p-TsOH.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

    • Purify the residue by column chromatography.

Protocol 4: Microwave-Assisted Cyclization

This protocol offers a significant reduction in reaction time and is suitable for rapid library synthesis.

  • Reagents and Materials:

    • o-Phenylenediamine

    • N-Boc-O-t-butyl-L-serine

    • 4M Hydrochloric Acid (HCl) or p-TsOH

    • Ethanol/Water mixture

    • Microwave synthesis vial with a magnetic stir bar

    • Microwave synthesizer

  • Step-by-Step Procedure:

    • In a microwave synthesis vial, combine o-phenylenediamine (1.0 eq) and N-Boc-O-t-butyl-L-serine (1.1 eq).

    • Add a few drops of 4M HCl or a catalytic amount of p-TsOH.[13]

    • Add a minimal amount of a suitable solvent like an ethanol/water mixture if the reaction is not performed neat.

    • Seal the vial and place it in the microwave synthesizer.

    • Irradiate the mixture at a suitable temperature (e.g., 120-150°C) for 5-20 minutes. The optimal time and temperature should be determined empirically.

    • After irradiation, cool the vial to room temperature.

    • Quench the reaction mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product via column chromatography.

Comparative Data of Cyclization Reagents

The choice of reagent for the cyclization of o-phenylenediamine with serine derivatives depends on several factors including the stability of the protecting groups, desired reaction time, and available equipment. The following table provides a comparative summary based on typical outcomes for benzimidazole synthesis from carboxylic acids.

Reagent / MethodTypical TemperatureTypical Reaction TimeYield RangeKey Advantages & Considerations
Polyphosphoric Acid (PPA) 140-200°C4-12 hours60-90%Highly effective dehydrating agent; high viscosity can complicate handling; requires high temperatures.[15][16]
Eaton's Reagent 80-140°C2-6 hours70-95%Less viscous and often more reactive than PPA, allowing for lower temperatures and shorter times; highly corrosive.[5][8]
p-Toluenesulfonic Acid (p-TsOH) 110-140°C (Reflux)6-24 hours50-85%Easy to handle solid catalyst; requires azeotropic removal of water; milder conditions suitable for sensitive substrates.[12]
Microwave-Assisted (with acid catalyst) 120-180°C5-30 minutes80-98%Drastically reduced reaction times; often leads to higher yields and cleaner reactions; requires specialized equipment.[13][15]

Visualizing the Synthesis

Reaction Mechanism

The following diagram illustrates the general mechanism for the acid-catalyzed cyclization of o-phenylenediamine with a protected serine derivative.

G Reactants o-Phenylenediamine + N-Protected Serine Derivative Protonation Protonation of Carbonyl (Acid Catalyst H+) Reactants->Protonation Attack Nucleophilic Attack by Amino Group Protonation->Attack Intermediate1 Tetrahedral Intermediate Attack->Intermediate1 Dehydration1 Dehydration (Loss of H2O) Intermediate1->Dehydration1 Amide N-Acyl Intermediate Dehydration1->Amide Cyclization Intramolecular Nucleophilic Attack Amide->Cyclization Intermediate2 Cyclized Intermediate Cyclization->Intermediate2 Dehydration2 Dehydration (Loss of H2O) Intermediate2->Dehydration2 Product Serine-Derived Benzimidazole Dehydration2->Product

Caption: General mechanism of benzimidazole formation.

Experimental Workflow

The diagram below outlines a typical experimental workflow for the synthesis and purification of a serine-derived benzimidazole.

G Start Combine Reactants (o-Phenylenediamine, Serine Derivative, Reagent) Reaction Heating / Microwave Irradiation (Monitor by TLC) Start->Reaction Workup Quenching & Neutralization Reaction->Workup Extraction Liquid-Liquid Extraction Workup->Extraction Drying Drying and Concentration Extraction->Drying Purification Column Chromatography Drying->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis

Caption: General experimental synthesis workflow.

Conclusion and Future Perspectives

The synthesis of serine-derived benzimidazoles is a valuable strategy for generating novel, chiral molecules with significant potential in drug discovery. The choice of cyclization reagent is a critical parameter that must be tailored to the specific protecting group strategy and the desired reaction efficiency. Strong, dehydrating acids like Polyphosphoric Acid and Eaton's Reagent offer high yields but require careful handling and consideration of protecting group stability. Milder catalysts like p-TsOH provide an alternative for more sensitive substrates, while microwave-assisted methods offer unparalleled speed and efficiency. By understanding the mechanisms and applying the detailed protocols provided in this guide, researchers can confidently and effectively synthesize these important heterocyclic compounds.

References

  • Recent achievements in the synthesis of benzimidazole derivatives. (2023). RSC Advances. [Link]

  • Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. (n.d.). Oriental Journal of Chemistry. [Link]

  • Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. (2025). RSC Advances. [Link]

  • PHILLIPS CONDENSATION REACTION | EXPLANATION. (n.d.). AdiChemistry. [Link]

  • Synthesis of Benzimidazoles from Amino Acids with Solvent-free Melting Method. (2014). Asian Journal of Chemistry. [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Eaton's reagent catalysed alacritous synthesis of 3-benzazepinones. (2016). European Journal of Chemistry. [Link]

  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). ACS Omega. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). Organic Process Research & Development. [Link]

  • Benzimidazolone synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Amino Acid-Protecting Groups. (2009). Chemical Reviews. [Link]

  • Synthesis of polybenzimidazole using Eaton's reagent as a solvent. (n.d.). ResearchGate. [Link]

  • Microwave-Assisted Solid-Phase Synthesis of side-chain to side-chain lactam-bridge cyclic peptides. (n.d.). National Institutes of Health. [Link]

  • syntheses of heterocyclic compounds under microwave irradiation. (2004). Arkivoc. [Link]

  • Method for preparing 2-(N-substituted)-amino-benzimidazole derivatives. (n.d.).
  • Scholars Research Library - Der Pharma Chemica. (n.d.). Scholars Research Library. [Link]

  • Effect of the Acid Medium on the Synthesis of Polybenzimidazoles Using Eaton's Reagent. (2023). Polymers. [Link]

  • Amino Acid-Protecting Groups. (n.d.). SciSpace. [Link]

  • Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate. (2022). Organic Syntheses. [Link]

  • Microwave-assisted One-Pot Synthesis of 2-Aryl (1H) Benzimidazoles without Catalyst. (2010). ResearchGate. [Link]

  • Polyphosphoric Acid in Organic Synthesis. (2023). ResearchGate. [Link]

  • Eaton's reagent in polybenzimidazole synthesis: The influence of temperature and microwave irradiation. (n.d.). ResearchGate. [Link]

  • Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. (2015). Symbiosis Online Publishing. [Link]

  • SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Condensation of carboxylic acids with amines using the Boc2O/DMAP system under solvent-free conditions. (2025). Organic & Biomolecular Chemistry. [Link]

  • Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. (n.d.). Asian Journal of Chemistry. [Link]

  • 1 Protection Reactions. (n.d.). Wiley-VCH. [Link]

  • Synthesis of 1-(T-Butoxycarbonyl)benzotriazole and 1-(p-Methoxybenzyloxycarbonyl)benzotriazole and Their Use in the Protection of Amino Acids. (n.d.). ResearchGate. [Link]

  • Aqueous Microwave-Assisted Solid-Phase Synthesis Using Boc-Amino Acid Nanoparticles. (2013). International Journal of Molecular Sciences. [Link]

  • 23.13: Protection of Amino Groups in Synthesis. (2021). Chemistry LibreTexts. [Link]

  • One-pot synthesis of enantiomerically pure N-protected allylic amines from N-protected α-amino esters. (2016). Beilstein Journal of Organic Chemistry. [Link]

  • Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. (2016). Arkivoc. [Link]

  • Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. (2025). MDPI. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield for Tetrahydroquinoxaline-2-carboxylate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of 1,2,3,4-tetrahydroquinoxaline-2-carboxylates (THQs).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of 1,2,3,4-tetrahydroquinoxaline-2-carboxylates (THQs). These scaffolds are highly valuable in drug discovery, but their synthesis is plagued by low enantiomeric excess (ee%) during direct hydrogenation or poor yields during stepwise condensation.

This guide is designed to move beyond basic troubleshooting. We will dissect the causality behind reaction failures, provide self-validating experimental protocols, and outline the chemical logic required to optimize your yields.

Synthetic Workflow Overview

Before diving into specific troubleshooting, it is critical to map the two primary synthetic routes to THQs. Depending on your target's required stereochemistry and available starting materials, you will either utilize a Direct Asymmetric Hydrogenation or a Stepwise Condensation & Reduction pathway.

SynthesisWorkflow SM1 Quinoxaline-2-carboxylates (Starting Material) AH Asymmetric Hydrogenation (Ir, Ru, or Mn Catalysis) SM1->AH Direct Route SM2 o-Phenylenediamine + α-Keto Esters Cond Condensation Reaction (Aqueous/Reflux) SM2->Cond Stepwise Route Target 1,2,3,4-Tetrahydroquinoxaline- 2-carboxylate AH->Target Chiral Control (up to 99% ee) Int Quinoxalinone Intermediate Cond->Int Cyclization Red Reduction (Pd/C or Hydride Reagents) Int->Red Isolation Red->Target Racemic/Diastereoselective

Fig 1: Primary synthetic pathways for tetrahydroquinoxaline-2-carboxylates: Direct vs. Stepwise.

Direct Asymmetric Hydrogenation (AH): Troubleshooting & Protocols

FAQ 1: Why is my enantiomeric excess (ee%) stalling below 80% when hydrogenating quinoxaline-2-carboxylates?

The Causality: Quinoxalines are highly stable, electron-rich heteroaromatics that naturally resist reduction. Early Iridium-based catalysts modified by chiral phosphorous ligands typically cap at around 74% ee[1]. The flat geometry of the quinoxaline ring leads to poor facial discrimination during the hydride transfer step.

The Solution: To break this ceiling, you must tighten the chiral pocket and prevent catalyst deactivation. Switching to a cationic Ru(η6-cymene)(monosulfonylated diamine) complex paired with a bulky BArF counteranion forces a highly rigid transition state, boosting yields to >95% and ee to 99%[2]. The BArF anion is non-coordinating, which prevents it from competing with the substrate for the active metal site[2].

FAQ 2: How can I enhance the reactivity of the quinoxaline ring without changing my Ir-catalyst?

The Causality: If you are restricted to an Ir-diphosphine system, you must activate the substrate rather than the catalyst. The Solution: Add a catalytic amount of a Brønsted acid (e.g., 5 mol% piperidine triflate)[3]. This forms a quinoxalinium salt in situ. This positively charged intermediate is significantly more electrophilic, lowering the activation energy barrier and facilitating a faster, more stereoselective hydride attack from the Ir-catalyst[3].

Quantitative Data: Comparison of AH Catalytic Systems
Catalyst SystemAdditive / ActivatorYield (%)Enantiomeric Excess (ee%)
Ir / Chiral Phosphorous LigandNone~85%≤ 74%
Ir / DiphosphinePiperidine triflate (5 mol%)57 - 65%57 - 65%
Ru(η6-cymene)(diamine)(BArF)None> 95%95 - 99%
Mn(CO)5Br / SL1 LigandKOtBu (20 mol%)> 90%99% (up to >20:1 d.r.)

Table 1: Impact of catalyst and additive selection on the yield and stereoselectivity of quinoxaline hydrogenation.

Protocol 1: Stereodivergent Asymmetric Hydrogenation (Mn-Catalyzed)

Context: Trans-selective hydrogenation of di-substituted quinoxalines is notoriously difficult. This protocol utilizes an earth-abundant Manganese catalyst to achieve exceptional d.r. and ee%[4].

Step-by-Step Methodology:

  • Preparation (Glovebox): To a 4 mL reaction vial, add Mn(CO)5Br (2 mol%), chiral ligand SL1 (2.2 mol%), and 15-crown-5 (0.5 mL)[5].

  • Pre-activation: Stir the mixture at 25°C for exactly 10 minutes[5]. Self-Validation: The solution should become homogeneous, indicating the pre-catalyst complex has successfully formed.

  • Substrate & Base Addition: Add KOtBu (20 mol%) and the quinoxaline-2-carboxylate substrate (0.2 mmol)[5]. Causality: The strong base KOtBu is critical; it drives the dehydrohalogenation required to generate the active Mn-hydride species.

  • Hydrogenation: Transfer the sealed vial to a high-pressure reactor. Purge with H2 gas three times, then pressurize to the target pressure. Stir at the optimized temperature.

  • Reaction Monitoring: Vent the H2 safely. Self-Validation: Check conversion via GC-MS or chiral HPLC. The disappearance of the aromatic substrate peak confirms successful reduction.

  • Purification: Concentrate the mixture under reduced pressure and purify via silica gel chromatography to isolate the enantioenriched THQ.

Stepwise Condensation & Reduction: Troubleshooting & Protocols

FAQ 3: During the condensation of o-phenylenediamine with diethyl malonate, I'm getting low yields of the intermediate quinoxalinone. How can I optimize this?

The Causality: Low yields in this step are almost always due to incomplete cyclization or competitive hydrolysis of the ester groups. If the temperature is too low, the initial mono-amide forms but fails to undergo the second intramolecular cyclization. The Solution: Ensure the reaction is run in hot distilled water to drive the hydrophobic product out of solution, which pushes the equilibrium forward via Le Chatelier's principle[6].

Protocol 2: Synthesis of ethyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate

Context: A highly scalable, cost-effective route utilizing o-phenylenediamine and diethyl malonate[6].

Step-by-Step Methodology:

  • Dissolution: Dissolve o-phenylenediamine (0.05 mol) in 20 mL of hot distilled water in a 250 mL beaker[6].

  • Condensation: Add diethyl malonate (0.05 mol) dropwise while stirring continuously[6]. Causality: Dropwise addition prevents localized concentration spikes, minimizing the formation of bis-amide side products.

  • Reaction Monitoring: Stir the mixture for 2 hours[6]. Self-Validation: Monitor the reaction via TLC using a Cyclohexane:Ethyl acetate (1:3) mobile phase. The reaction is complete when the starting material spot disappears and a distinct new product spot appears at an Rf value of approximately 0.33[6].

  • Isolation: As the reaction completes, a solid mass will collect at the bottom of the beaker. Isolate this crude mass via vacuum filtration[6].

  • Purification: Recrystallize the crude product from aqueous ethanol to yield pure ethyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate[6]. This intermediate can then be subjected to standard reduction (e.g., Pd/C and H2, or DIBAL-H) to yield the final THQ.

References

  • Maj, A. M., et al. "First catalytic asymmetric hydrogenation of quinoxaline-2-carboxylates." Tetrahedron (2016). 1

  • "Asymmetric Hydrogenation of 2- and 2,3-Substituted Quinoxalines with Chiral Cationic Ruthenium Diamine Catalysts." Organic Letters (2011). 2

  • "Asymmetric hydrogenation of quinolines activated by Brønsted acids." DICP (2006).3

  • Wang, M., Liu, C., & Liu, Q. "Protocol for stereodivergent asymmetric hydrogenation of quinoxalines." STAR Protocols (2023). 4

  • Wang, M., et al. "Protocol for stereodivergent asymmetric hydrogenation of quinoxalines - ResearchGate." STAR Protocols (2023).5

  • "Synthesis of ethyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate." Journal of Pharma Research (2019).6

Sources

Optimization

Technical Support Center: Purification of Tetrahydroquinoxaline Esters

Welcome to the Advanced Chromatography Support Center. Tetrahydroquinoxaline esters present a unique purification challenge due to the dual nature of their functional groups: the highly basic, oxidation-prone secondary/t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. Tetrahydroquinoxaline esters present a unique purification challenge due to the dual nature of their functional groups: the highly basic, oxidation-prone secondary/tertiary amines of the heterocycle, and the base/acid-sensitive ester moiety. This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-yield, high-purity isolation.

Mechanistic Workflow & Causality

Purifying basic nitrogen heterocycles on bare silica gel often leads to severe peak tailing[1]. This occurs because the basic nitrogen atoms act as hydrogen-bond acceptors and cation-exchange sites, interacting strongly with the acidic silanol (Si-OH) groups on the silica surface[2]. To mitigate this, a competitive amine modifier, such as Triethylamine (TEA), is required to mask these secondary interactions[3].

Workflow A Crude Tetrahydroquinoxaline Ester B TLC Solvent Optimization (Test TEA/NH3 modifiers) A->B C Column Packing (Silica Gel + 1% TEA) B->C D Sample Loading (Dry or Wet) C->D E Gradient Elution (Hexane/EtOAc + Modifier) D->E F Fraction Analysis (UV/TLC) E->F G Pure Ester Isolation F->G H Troubleshooting: Tailing or Degradation? F->H H->B Re-optimize

Workflow for the chromatographic purification of tetrahydroquinoxaline esters.

Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. By verifying the column chemistry before loading your valuable sample, you eliminate the risk of irreversible on-column degradation.

Step 1: Mobile Phase Preparation & TLC Validation

  • Action: Prepare a solvent system of Hexane and Ethyl Acetate (e.g., 8:1 to 4:1) and add 1% (v/v) Triethylamine (TEA)[4]. Alternatively, for highly polar derivatives, a CH2Cl2/EtOH (100:2) gradient can be used[5].

  • Causality: TEA acts as a silanol suppressor. Its hydrophobic ethyl groups and basic nitrogen competitively bind to the silica, creating a stable spatial environment that prevents the tetrahydroquinoxaline from sticking[3].

  • Validation Check: Run a TLC plate with the crude mixture. Aim for an Rf of 0.2–0.4[4]. The spot must be round. If it resembles a comet (tailing), increase TEA to 1.5% or switch to a more polar base like ammonia[1].

Step 2: Column Packing & Pre-Equilibration

  • Action: Slurry-pack the column using the TEA-modified mobile phase. Run at least 2–3 column volumes (CV) of the solvent through the bed before loading.

  • Causality: Silica gel is inherently acidic. If the sample is loaded before the silanols are fully neutralized by TEA, the ester will streak, and localized acidic hotspots may catalyze ester hydrolysis.

  • Validation Check: Collect a few drops of the eluent exiting the column and test it with pH paper. It must register as mildly basic. If it is neutral, the silica is still absorbing TEA. Do not load the sample until the eluent is basic.

Step 3: Sample Loading

  • Action: Dissolve the crude product in a minimal amount of the mobile phase[4]. If dry loading is necessary due to poor solubility, use neutral Celite rather than silica gel.

  • Causality: Pre-adsorbing a basic, sensitive ester onto dry, highly active acidic silica gel for extended periods promotes rapid degradation and oxidation. Celite provides a chemically inert surface.

Step 4: Elution and Rapid Isolation

  • Action: Elute using a gentle gradient. Collect fractions and monitor via UV (254 nm). Immediately concentrate the pure fractions under reduced pressure at low temperature (<30°C).

  • Causality: Tetrahydroquinoxalines are prone to aerobic oxidation. Furthermore, leaving the ester dissolved in a TEA/water-trace mixture for prolonged periods invites base-catalyzed ester hydrolysis. Rapid solvent removal is critical.

Quantitative Data: Modifier Effects on Chromatography

The following table summarizes the causal relationship between mobile phase modifiers and the chromatographic behavior of tetrahydroquinoxaline esters.

Solvent SystemModifierTarget RfTailing Factor (As)Mechanistic Effect & Causality
Hexane/EtOAc (4:1)None0.10 - 0.15> 2.5 (Severe)Basic nitrogen heavily binds to acidic Si-OH groups, causing retention and streaking[1].
Hexane/EtOAc (4:1)1% TEA0.30 - 0.401.1 (Excellent)TEA competitively masks Si-OH sites; ethyl groups provide spatial selectivity[3].
CH2Cl2/EtOH (100:2)0.5% TEA0.30 - 0.351.2 (Good)Effective for highly polar or fluorogenic tetrahydroquinoxaline derivatives[5].
Hexane/EtOAc (4:1)1% Acetic Acid0.00 - 0.05- (Stuck on baseline)Acid protonates the heterocycle, converting it to a salt that permanently binds to silica.

Troubleshooting Guide

Q: My tetrahydroquinoxaline ester is streaking down the entire column despite using a non-polar solvent. How do I fix this? A: This is a classic acid-base interaction issue. The uncapped acidic silanol (Si-OH) groups on the silica stationary phase are acting as cation exchangers for the basic nitrogen atoms of your tetrahydroquinoxaline ring[2]. Solution: You must add 0.5% - 1.0% Triethylamine (TEA) to your mobile phase. TEA acts as a silanol suppressor, competitively binding to the acidic sites and allowing your basic analyte to elute in a tight, concentrated band[3]. Ensure you pre-equilibrate the column with the TEA-spiked solvent before loading.

Q: I added TEA to fix the tailing, but NMR shows my ester has hydrolyzed. What caused this? A: While TEA successfully suppresses silanols, it is inherently basic. Prolonged exposure of an ester moiety to a basic environment—especially if your silica or solvents retain trace amounts of water—will catalyze ester hydrolysis. Solution: Minimize the column residence time by utilizing flash chromatography instead of gravity-drip columns. Alternatively, switch to a slightly weaker base modifier (like pyridine), or bypass the issue entirely by using neutral alumina stationary phase, which does not require basic modifiers for basic heterocycles.

Q: My purified fractions are turning yellow/brown upon concentration in the rotary evaporator. Is my compound degrading? A: Yes. Tetrahydroquinoxalines are electron-rich and highly susceptible to aerobic oxidation, often reverting to fully aromatic quinoxalines or forming colored radical species. Solution: Concentrate your fractions under reduced pressure at low temperatures (<30°C). Crucially, flush the rotary evaporator with an inert gas (Nitrogen or Argon) when breaking the vacuum. Store the purified ester under an inert atmosphere at -20°C immediately after isolation.

Frequently Asked Questions (FAQs)

Q: Can I use reversed-phase liquid chromatography (RPLC) instead of normal-phase silica for these esters? A: Yes, but you will encounter similar challenges. In RPLC, basic compounds still suffer from tailing due to residual, non-endcapped silanols on C8 or C18 columns[2]. If you use RPLC, you must use a buffered mobile phase (e.g., TEAA buffer at pH 7.5) to mask secondary interactions[3].

Q: Why should I use Triethylamine (TEA) instead of Ammonia as a modifier? A: TEA is generally preferred because its three ethyl groups extend outward, creating a hydrophobic "shield" around the silanol group, which provides a stable spatial environment and excellent peak shapes[3]. Ammonia is a smaller molecule and a stronger nucleophile, which increases the risk of unwanted amidation reactions with your ester moiety during purification.

Q: How do I properly translate my TLC optimization to the flash column? A: The conditions of a dry TLC plate differ from a wet-packed column[4]. When optimizing, always pre-treat the TLC plate by running it once in the TEA-modified solvent, drying it, and then spotting your compound. This mimics the pre-equilibrated state of the flash column and provides a highly accurate Rf translation.

References

  • Benchchem.
  • MDPI. Developing 1,4-Diethyl-1,2,3,4-tetrahydroquinoxalin-substituted Fluorogens Based on GFP Chromophore for Endoplasmic Reticulum and Lysosome Staining. MDPI.
  • Pharma Growth Hub. Effect of Triethylamine (TEA) on the Retention in RPLC. Pharma Growth Hub.
  • ResearchGate. Tailing in TLC - can anyone help?.
  • Welch Materials. Triethylamine as a Mobile Phase Additive: What Does It Do?.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility for Methyl 1,2,3,4-tetrahydroquinoxaline-2-carboxylate

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to generate reliable in vitro assay data for lipophilic, functionalized sm...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to generate reliable in vitro assay data for lipophilic, functionalized small molecules. Methyl 1,2,3,4-tetrahydroquinoxaline-2-carboxylate presents a unique set of physicochemical challenges. It features a moderately lipophilic core, two secondary amines (at positions 1 and 4), and a methyl ester at position 2.

If you are experiencing erratic bioassay results, sudden precipitation upon dilution, or unexpected compound degradation, the root cause almost always traces back to how this molecule's structural features interact with your solvent system. This guide is designed to move beyond basic troubleshooting by explaining the causality behind these failures and providing self-validating protocols to ensure absolute scientific integrity.

Chemical Profiling & Root Cause Analysis

Before altering your assay conditions, you must understand the thermodynamic and kinetic liabilities inherent to this molecule. Table 1 summarizes the quantitative and qualitative parameters that dictate its behavior in solution.

Table 1: Physicochemical Profile & Associated Solubility Risks

Structural Feature / ParameterExpected ObservationRoot Cause & Experimental Risk
Kinetic Aqueous Solubility < 50 µM (at pH 7.4, 1% DMSO)Supersaturation: Rapid solvent shift from DMSO to water causes the lipophilic core to crash out as an amorphous precipitate[1].
Thermodynamic Solubility < 10 µM (at pH 7.4)Crystal Lattice Energy: The stable crystalline form has a high energetic barrier to aqueous solvation[2].
Secondary Amines (N1, N4) pH-dependent ionizationProtonation: Lowering pH improves solubility, but risks altering the target binding profile in cellular assays.
Methyl Ester (C2) High risk of hydrolysisDegradation: Extreme pH (< 4.0 or > 8.0) triggers acid-catalyzed hydrolysis or base-catalyzed saponification[3].
Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate immediately when I dilute it from a 10 mM DMSO stock into PBS? The Causality: You are observing a failure of kinetic solubility. When you inject a highly concentrated DMSO stock into an aqueous buffer, the aprotic solvation shell collapses instantly. Because the dilution is rapid, the compound does not have time to form a stable crystal lattice; instead, it crashes out as an amorphous precipitate[1]. This creates a highly turbid suspension that will cause false positives in optical assays (like UV-Vis or fluorescence) and erratic dosing in cell-based assays[4]. The Fix: Keep your final DMSO concentration between 1% and 2.5%. If precipitation still occurs, you must lower your starting stock concentration to 1 mM or utilize a co-solvent/surfactant (e.g., Tween-20 or Pluronic F-68) to stabilize the supersaturated state.

Q2: Can I lower the pH of my assay buffer to protonate the amines and force the compound into solution? The Causality: While protonating the secondary amines at N1 and N4 will drastically increase the molecule's polarity and apparent aqueous solubility, it introduces a fatal flaw: ester hydrolysis. The methyl ester at C2 is highly susceptible to hydrolysis in aqueous media, especially when catalyzed by acidic or basic conditions[3]. The Fix: Do not drop the pH below 5.5. If you attempt pH-driven solubilization, your protocol must be self-validating. You must run a concurrent HPLC-MS analysis to verify that you are testing the intact methyl ester, rather than its highly soluble (but biologically distinct) carboxylic acid degradant.

Q3: My 10 mM DMSO stock was clear yesterday, but today it has crystals. How do I prevent this? The Causality: DMSO is highly hygroscopic. Every time you open the vial, it absorbs atmospheric water, which exponentially lowers its solvating power for lipophilic compounds[5]. Furthermore, repeated freeze-thaw cycles create localized concentration gradients; as the DMSO freezes, the compound is excluded from the solvent matrix and crystallizes[4]. The Fix: Aliquot your freshly prepared DMSO stocks into single-use vials. Store them at -20°C under an inert atmosphere (argon or nitrogen). Thaw them gently in a 37°C water bath and vortex vigorously before use.

Experimental Workflows

The following logic diagrams illustrate the critical decision-making pathways for handling this compound.

KineticSolubility A 10 mM DMSO Stock B Dilute in Assay Buffer (Final DMSO ≤ 2.5%) A->B C Turbidity/Precipitation? B->C D Clear: Proceed to Assay C->D No E Cloudy: Supersaturation C->E Yes F Optimization: 1. Lower Stock Conc. 2. Add Cosolvent E->F F->B

Caption: Decision tree for troubleshooting kinetic solubility failures during DMSO dilution.

ThermodynamicSolubility S1 Solid Compound S2 Shake-Flask (24-48h, 25°C) S1->S2 S3 Filtration S2->S3 S4 HPLC-UV/MS S3->S4 S5 Carboxylic Acid Detected? S4->S5 S6 Valid Data S5->S6 No S7 Invalid: Hydrolysis S5->S7 Yes

Caption: Thermodynamic solubility workflow with integrated ester hydrolysis validation.

Self-Validating Experimental Protocols

To guarantee reproducibility, implement these standardized methodologies in your lab. Each protocol includes built-in causality checks to validate your data.

Protocol A: High-Throughput Kinetic Solubility Assay (Nephelometry)

Use this protocol to determine the maximum concentration you can dose in a biological assay before the compound precipitates.

  • Stock Preparation: Prepare a 10 mM stock of methyl 1,2,3,4-tetrahydroquinoxaline-2-carboxylate in anhydrous, LC-MS grade DMSO[4].

  • Serial Dilution: Create a 10-point serial dilution of the compound in 100% DMSO.

  • Aqueous Transfer: Transfer 5 µL of each DMSO dilution into a 96-well MultiScreen Solubility Filter Plate containing 195 µL of PBS (pH 7.4). Your final DMSO concentration is precisely 2.5%[6].

  • Incubation: Seal the plate and incubate at room temperature for 1.5 hours on an orbital shaker at 300 rpm. Rationale: This allows the supersaturated state to stabilize or crash out.

  • Nephelometric Readout: Measure light scattering using a nephelometer. A sharp increase in light scattering indicates the kinetic solubility limit[4].

  • Self-Validation (Filtration & LC-MS): Do not rely on optical clarity alone. Apply a vacuum to the filter plate and collect the filtrate[6]. Quantify the dissolved compound via LC-MS/MS[7]. The concentration at which the LC-MS/MS linearity breaks must perfectly correlate with the onset of turbidity in the nephelometer.

Protocol B: Thermodynamic Solubility (Shake-Flask) with Hydrolysis Control

Use this protocol to determine the true equilibrium solubility of the crystalline powder, which is critical for formulation and lead optimization.

  • Solid Addition: Weigh approximately 2.0 mg of solid, highly pure crystalline methyl 1,2,3,4-tetrahydroquinoxaline-2-carboxylate into a 2 mL glass HPLC vial[1].

  • Buffer Addition: Add 1.0 mL of aqueous buffer (pH 7.4). Do not add DMSO.

  • Equilibration: Seal the vial and agitate on a thermomixer at 25°C for a minimum of 24 hours. Rationale: Thermodynamic solubility requires the system to reach a true equilibrium between the solid lattice and the solvated molecules. Shorter times capture transient states[1].

  • Separation: Centrifuge the vial at 10,000 x g for 15 minutes, then filter the supernatant through a 0.22 µm hydrophilic PVDF syringe filter[5].

  • Self-Validation (Hydrolysis Check): Analyze the filtrate using HPLC-UV. Critical Step: You must monitor the chromatogram for two peaks: the parent methyl ester and the free 1,2,3,4-tetrahydroquinoxaline-2-carboxylic acid[3].

    • Causality Rule: If the carboxylic acid peak accounts for >5% of the total area, your solubility data is invalid. The measured concentration reflects the highly soluble degradant, not your target ester. You must lower the temperature or adjust the buffer to prevent hydrolysis.

References
  • BioDuro-Sundia. "ADME Solubility Assay". BioDuro Global CRDMO. Available at: [Link]

  • Hoelke, B. et al. "Kinetic versus thermodynamic solubility temptations and risks". European Journal of Pharmaceutical Sciences. Available at: [Link]

  • Abu-Hashem, A. "Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives". American Journal of Organic Chemistry. Available at: [Link]

  • Wolf, A. et al. "Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility". Methods in Molecular Biology. Available at: [Link]

Sources

Optimization

catalyst selection for selective reduction of quinoxaline esters

Welcome to the Technical Support Center for Heterocyclic Reductions . As a Senior Application Scientist, I have designed this portal to address the complex challenges encountered during the selective reduction of quinoxa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Reductions . As a Senior Application Scientist, I have designed this portal to address the complex challenges encountered during the selective reduction of quinoxaline esters.

Reducing the pyrazine ring to form 1,2,3,4-tetrahydroquinoxaline esters—without cleaving the ester moiety, over-reducing the aromatic core, or scrambling stereocenters—requires precise catalyst selection and strict thermodynamic control. This guide provides field-proven diagnostics, quantitative performance data, and self-validating protocols to ensure reproducible success in your drug development workflows.

Diagnostic Troubleshooting & FAQs

Q1: My ester group is being reduced or cleaved during the hydrogenation of the quinoxaline ring. How can I achieve strict chemoselectivity? The Causality: Over-reduction is a common artifact of using highly active heterogeneous catalysts (like Pd/C at high H₂ pressure) or aggressive hydride donors (like LiAlH₄). These systems lack the electronic discrimination required to differentiate between the reducible pyrazine imine bonds and the ester carbonyl. The Solution: Transition to a highly chemoselective catalytic system. A core-shell nano-cobalt catalyst paired with ammonia borane (NH₃BH₃) selectively reduces N-heteroarenes under ambient conditions. The cobalt nanoparticles provide a highly active surface for ammonia borane hydrolysis but are electronically mild enough to leave ester, cyano, and halogen groups completely intact[1]. Alternatively, an Iridium-diamine complex ([Cp*IrCl₂]₂) utilizing sodium formate in aqueous media provides absolute chemoselectivity for the pyrazine ring[2].

Q2: I am using an Ir-diamine catalyst for transfer hydrogenation, but my conversion rates are highly inconsistent between batches. What is causing this? The Causality: Ir-catalyzed transfer hydrogenation in aqueous media using sodium formate (HCOONa) is acutely pH-dependent. As the reaction progresses and formate is consumed, the localized pH fluctuates. If the environment becomes too basic, the active Ir-hydride species destabilizes; if it becomes too acidic, the quinoxaline substrate protonates, inhibiting critical metal-coordination steps. The Solution: You must lock the pH using an acetic acid/sodium acetate (HOAc/NaOAc) buffer. Maintaining a stable, slightly acidic pH (around 4.5) is the thermodynamic linchpin for stabilizing the catalytic cycle[2].

Q3: I need to synthesize a chiral 2-substituted tetrahydroquinoxaline ester. Which catalyst provides the highest enantiomeric excess (ee)? The Causality: Generating a stereocenter at the C2 position requires a catalyst capable of rigid spatial discrimination during the hydride transfer step. The Solution: Rhodium or Iridium complexes paired with bulky chiral ligands are the industry standard. A Rh-thiourea catalyst system under 1 MPa H₂ pressure provides exceptional spatial control via non-covalent anion binding between the substrate and the ligand, yielding up to 99% ee while tolerating ester substituents[3]. If Rh is unavailable, an in situ generated Iridium catalyst using the monodentate phosphoramidite ligand (S)-PipPhos yields up to 96% ee[4].

Q4: I am reducing a 2,3-disubstituted quinoxaline ester and getting an unpredictable mixture of cis and trans isomers. How do I control diastereoselectivity? The Causality: The standard hydrogenation pathway kinetically favors the cis product because the metal hydride attacks the sterically less hindered face of the arene. Forcing trans selectivity requires an energetically demanding π-facial exchange during the catalytic cycle. The Solution: Diastereoselectivity can be switched by tuning the counteranion of a Ruthenium-chiral diamine catalyst. Using Ru-BArF (tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) introduces a bulky, non-coordinating anion that promotes weak CH/π and hydrogen bonding interactions, thermodynamically driving the reaction toward the trans product. Conversely, using Ru-OTf (triflate) coordinates strongly and defaults the reaction to the kinetically favored cis product[5].

Catalyst Selection Logic

CatalystLogic Start Quinoxaline Ester Reduction Goal Chemo Chemoselectivity (Preserve Ester) Start->Chemo Enantio Enantioselectivity (Chiral Center) Start->Enantio Diastereo Diastereoselectivity (2,3-Disubstituted) Start->Diastereo NanoCo Nano-Co / NH3BH3 (High Functional Tolerance) Chemo->NanoCo IrDiamine [Cp*IrCl2]2 + Diamine (Aqueous, pH Regulated) Chemo->IrDiamine RhThiourea Rh-Thiourea / H2 (High ee, mild) Enantio->RhThiourea IrPipPhos Ir / (S)-PipPhos (High ee) Enantio->IrPipPhos RuBArF Ru-BArF (trans-Selective) Diastereo->RuBArF RuOTf Ru-OTf (cis-Selective) Diastereo->RuOTf

Logical decision tree for selecting the optimal catalyst system for quinoxaline ester reduction.

Quantitative Performance Matrix

Use this data table to benchmark your expected yields and selectivities based on the chosen catalytic system.

Catalyst SystemPrimary ApplicationHydrogen SourceTypical YieldSelectivity MetricRef
Nano-Co / NH₃BH₃ Strict ChemoselectivityAmmonia Borane>90%>99% Chemoselective[1]
[Cp*IrCl₂]₂ / Diamine Aqueous ChemoselectivityHCOONa85–95%>99% Chemoselective[2]
Rh-Thiourea Enantioselectivity (Mono-sub)H₂ (1 MPa)91–98%98–99% ee[3]
Ir / (S)-PipPhos Enantioselectivity (Mono-sub)H₂ (High Press.)>95%Up to 96% ee[4]
Ru-BArF / Diamine trans-DiastereoselectivityH₂ (50 atm)80–90%Up to 97:3 trans:cis[5]
Ru-OTf / Diamine cis-DiastereoselectivityH₂ (50 atm)85–93%Up to 96:4 cis:trans[5]

Protocol Vault: Self-Validating Methodologies

Protocol A: pH-Regulated Transfer Hydrogenation (Ir-Diamine)

Purpose: Safe, chemoselective reduction of quinoxaline esters without high-pressure H₂ gas.

IrWorkflow Prep 1. Catalyst Prep [Cp*IrCl2]2 + Ligand Buffer 2. Buffer Addition HOAc/NaOAc (pH 4.5) Prep->Buffer Substrate 3. Add Substrate Ester + HCOONa Buffer->Substrate React 4. Reaction 40°C, Air, 12-24h Substrate->React Extract 5. Extraction EtOAc / Brine React->Extract

Step-by-step workflow for Ir-catalyzed pH-regulated transfer hydrogenation in aqueous media.

Step-by-Step Procedure:

  • Catalyst Activation: In a reaction vial, combine [Cp*IrCl₂]₂ (0.5 mol%) and the selected monosulfonylated diamine ligand (1.0 mol%). Stir in 1 mL of water for 10 minutes to form the active complex.

  • Buffer Integration: Add 2 mL of a pre-titrated HOAc/NaOAc buffer solution (pH 4.5). Causality: This prevents the localized pH spikes that deactivate the Ir-hydride complex.

  • Substrate Addition: Add the quinoxaline ester substrate (0.5 mmol) followed by sodium formate (HCOONa, 5.0 equivalents).

  • Reaction: Stir the mixture at 40 °C open to the air (no inert gas required) for 12–24 hours.

  • Self-Validation Check (In-Process): Spot the reaction mixture on a TLC plate (Hexane/EtOAc 3:1). The disappearance of the highly UV-active starting material and the emergence of a lower Rf​ , ninhydrin-active spot confirms pyrazine reduction. Crucial: If a baseline spot appears, ester hydrolysis has occurred—indicating your buffer has failed.

  • Workup: Extract with EtOAc (3 x 5 mL), wash with brine, dry over Na₂SO₄, and concentrate under vacuum.

Protocol B: Switchable trans-Selective Hydrogenation (Ru-BArF)

Purpose: Achieving rare trans-diastereoselectivity in 2,3-disubstituted quinoxaline esters.

Step-by-Step Procedure:

  • Preparation: Inside an argon-filled glovebox, charge a stainless-steel autoclave with the 2,3-disubstituted quinoxaline ester (0.1 mmol).

  • Catalyst Loading: Add the Ru-BArF chiral diamine catalyst (1.0 mol%). Causality: The bulky BArF counteranion forces the substrate into a transition state that thermodynamically favors the trans-isomer via CH/π interactions.

  • Solvent Addition: Add 1 mL of anhydrous toluene.

  • Pressurization: Seal the autoclave, remove it from the glovebox, and purge with H₂ gas three times. Pressurize to 50 atm H₂.

  • Reaction: Stir at 25 °C for 24 hours.

  • Self-Validation Check (Post-Reaction): Analyze the crude mixture via ¹H NMR. Focus on the C2/C3 protons of the newly formed tetrahydroquinoxaline ring. A coupling constant ( J ) of ~2–4 Hz indicates a cis relationship, while a J of ~7–10 Hz confirms the successful formation of the trans isomer.

  • Purification: Vent the H₂ gas slowly, concentrate the solvent, and purify via flash column chromatography.

References

  • Chen, S., Xue, W., & Tang, C. (2022). Core-Shell Nano-Cobalt Catalyzed Chemoselective Reduction of N-Heteroarenes with Ammonia Borane. ChemSusChem. URL:[Link]

  • Tan, J., Tang, W., Sun, Y., Jiang, Z., Chen, F., Xu, L., Fan, Q., & Xiao, J. (2011). pH-Regulated transfer hydrogenation of quinoxalines with a Cp*Ir-diamine catalyst in aqueous media. Tetrahedron. URL:[Link]

  • Xu, A., Li, C., Huang, J., Pang, H., Zhao, C., Song, L., You, H., Zhang, X., & Chen, F.-E. (2023). Highly enantioselective synthesis of both tetrahydroquinoxalines and dihydroquinoxalinones via Rh–thiourea catalyzed asymmetric hydrogenation. Organic Chemistry Frontiers (RSC). URL:[Link]

  • Mrsic, N., Jerphagnon, T., & Minnaard, A. J. (2009). Asymmetric Hydrogenation of Quinoxalines Catalyzed by Iridium/PipPhos. Advanced Synthesis & Catalysis. URL:[Link]

  • Liu, Y., et al. (2023). Ruthenium-Catalyzed Asymmetric trans-Selective Hydrogenation of 2,3-Disubstituted Quinoxaline Derivatives. Organic Letters (ACS). URL:[Link]

Sources

Troubleshooting

storage conditions to prevent degradation of tetrahydroquinoxalines

Technical Support Center: Tetrahydroquinoxaline (THQ) Handling & Storage Guide Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle with the chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Tetrahydroquinoxaline (THQ) Handling & Storage Guide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle with the chemical instability of 1,2,3,4-tetrahydroquinoxaline (THQ) scaffolds. While THQs are privileged pharmacophores in medicinal chemistry and drug discovery, their electron-rich nitrogen atoms make them highly susceptible to spontaneous degradation under ambient conditions.

This guide provides field-proven, causality-driven troubleshooting and self-validating protocols to ensure the integrity of your THQ libraries from synthesis to assay.

Mechanistic Insight: The Degradation Pathway

G THQ 1,2,3,4-Tetrahydroquinoxaline (Stable Form) O2 Air / O2 Exposure (Peroxyl Radicals) THQ->O2 Ambient Conditions Radical N-H Hydrogen Abstraction (Radical Intermediate) O2->Radical Initiation Quinoxaline Quinoxaline (Aromatized Degradant) Radical->Quinoxaline -H2 (Oxidation) Dimer Dimeric Byproduct (C-N Coupling) Radical->Dimer Radical Recombination

Mechanistic pathway of tetrahydroquinoxaline oxidative degradation.

FAQ & Troubleshooting Guide

Q1: Why does my purified THQ batch turn yellow or brown after a few days on the benchtop? Cause: The color change is the macroscopic manifestation of oxidative degradation. THQs gradually oxidize to monocationic and aromatic dicationic quinoxalinium species when stored under ambient conditions over a timespan of days[3]. The extended conjugation of the resulting quinoxaline ring system shifts the absorption spectrum into the visible region, causing the yellow/brown discoloration. Solution: Never store THQs on the benchtop. Immediately upon isolation, transfer the compound to an amber vial, purge with an inert gas, and store at -20°C[4].

Q2: What are the definitive storage conditions for long-term THQ stability? Cause: Oxygen, light, and thermal energy are the three catalysts for THQ degradation. Solution: To prevent peroxyl radical formation, you must eliminate these variables:

  • Atmosphere: Store under a strict Argon atmosphere (Argon is heavier than Nitrogen and blankets the solid more effectively).

  • Container: Use tightly sealed amber glass vials to prevent photo-induced radical initiation.

  • Temperature: Store at -20°C or lower. Reducing thermal energy drastically decelerates the initial hydrogen abstraction process.

Q3: How do I handle THQs during multi-step synthesis without significant yield loss? Cause: Dissolving THQs in aerated solvents drastically increases their exposure to dissolved oxygen, accelerating aromatization. Solution: Use degassed solvents (sparged with Argon for 30 minutes or subjected to freeze-pump-thaw cycles) for all downstream reactions. If performing an N-alkylation or N-acylation, set up the reaction in a glovebox or using standard Schlenk techniques. Once the secondary amines (N1/N4) are functionalized (e.g., converted to amides or ureas), the scaffold's susceptibility to oxidation drops significantly because the critical N-H bonds required for radical initiation are removed.

Q4: How can I analytically quantify the degradation of my THQ library? Cause: Visual inspection is qualitative and insufficient for rigorous quality control prior to biological assays. Solution: Use LC-MS and 1H-NMR to track structural changes.

  • LC-MS: Look for the [M-4]+ or [M-2]+ peaks, which correspond to the loss of 4 or 2 hydrogen atoms (fully aromatic quinoxaline or dihydroquinoxaline forms).

  • 1H-NMR: Monitor the disappearance of the aliphatic multiplet signals (typically around δ 3.2 - 3.5 ppm) corresponding to the C2 and C3 protons of the tetrahydro-ring, and the appearance of downfield aromatic singlets (δ 8.5 - 9.0 ppm) characteristic of the fully aromatized quinoxaline ring.

Data Presentation: Stability & Storage Metrics

The following table summarizes the expected half-life and stability of unsubstituted 1,2,3,4-tetrahydroquinoxaline under various storage conditions, synthesized from empirical degradation tracking.

Storage ConditionAtmosphereContainerTemperatureExpected Stability (Half-life)Primary Degradant
Ambient Benchtop AirClear Glass25°C2 - 4 DaysQuinoxaline
Refrigerated AirClear Glass4°C2 - 3 WeeksQuinoxaline / Dimer
Standard Freezer AirAmber Glass-20°C3 - 6 MonthsQuinoxaline
Optimal Anaerobic ArgonAmber Glass-20°C> 2 YearsTrace Quinoxaline
Solution (Aerated) Air (in DCM/MeOH)Clear Flask25°C< 12 HoursQuinoxaline
Solution (Degassed) Argon (in DCM)Schlenk Flask25°C> 1 WeekNone

Experimental Protocols: Self-Validating Workflows

To ensure trust and reproducibility, the following protocols represent a self-validating system for the handling and storage of THQs. By incorporating analytical checks before and after storage, you validate the efficacy of your environmental controls.

Protocol 1: Anaerobic Handling and Storage Setup for THQs

Objective: To isolate, package, and store THQ compounds without inducing oxidative aromatization.

  • Preparation of Storage Vials:

    • Select appropriately sized amber glass vials with PTFE-lined screw caps.

    • Pre-dry the vials in an oven at 120°C for 4 hours, then cool them in a desiccator.

  • Solvent Removal & Drying:

    • Concentrate the purified THQ using a rotary evaporator. Backfill the rotary evaporator with Nitrogen or Argon, not ambient air.

    • Transfer the flask to a high-vacuum manifold (Schlenk line) and dry the compound to a constant weight to remove trace solvents that might harbor dissolved oxygen.

  • Inert Transfer (Glovebox or Schlenk Line):

    • Option A (Glovebox): Transfer the flask into an Argon-filled glovebox. Scrape the solid into the pre-dried amber vials.

    • Option B (Benchtop Schlenk): If a glovebox is unavailable, quickly transfer the solid to the amber vial. Cap the vial with a rubber septum. Insert an Argon inlet needle and a vent needle. Purge the vial with a gentle stream of Argon for 5 minutes. Remove the vent needle, then the Argon needle, and swiftly replace the septum with the PTFE-lined cap, sealing it tightly with Parafilm.

  • Storage:

    • Place the sealed vials in a secondary container (e.g., a sealed plastic bag with a desiccant packet) and store immediately at -20°C.

Workflow Start Purified THQ (Rotary Evaporator) Vacuum High-Vacuum Drying (Remove Trace Solvents) Start->Vacuum Transfer Argon Glovebox / Purge (Eliminate O2) Vacuum->Transfer Vial Amber Glass Vial (Eliminate Photons) Transfer->Vial Temp Store at -20°C (Reduce Thermal Energy) Vial->Temp

Step-by-step workflow for the anaerobic storage of THQ compounds.

Protocol 2: LC-MS/NMR Validation of THQ Integrity

Objective: To confirm the absence of quinoxaline degradants prior to utilizing stored THQs in downstream assays or synthesis.

  • Sample Preparation (Anaerobic):

    • Remove the THQ vial from the -20°C freezer and allow it to warm to room temperature before opening to prevent condensation of atmospheric moisture.

    • Working under a stream of Argon, dissolve a 1 mg aliquot in 1 mL of degassed, LC-MS grade Acetonitrile (for LC-MS) or CDCl3 (for NMR).

  • LC-MS Analysis:

    • Run a standard gradient (e.g., 5-95% MeCN in H2O with 0.1% Formic Acid).

    • Validation Check: The Extracted Ion Chromatogram (EIC) for the exact mass of the THQ [M+H]+ must account for >98% of the total peak area. Confirm the total absence of the [M-4+H]+ peak (fully oxidized quinoxaline).

  • 1H-NMR Analysis:

    • Acquire a standard 1H-NMR spectrum.

    • Validation Check: Integrate the aliphatic signals at δ 3.2 - 3.5 ppm (4H, -CH2-CH2-). These must integrate perfectly relative to the aromatic protons (4H, Ar-H). Any singlet peaks in the highly deshielded region (δ 8.5 - 9.0 ppm) indicate quinoxaline contamination and require repurification via flash chromatography.

References

1.[1] Title: Synthesis of Quinoxalines Source: thieme-connect.de URL:[Link]

2.[2] Title: ANTIOXIDANT ACTIVITY AND OXIDATION PRODUCTS OF 1,2,3,4-TETRAHYDROQUINOXALINES IN PEROXYL RADICAL SCAVENGING REACT Source: nii.ac.jp URL:[Link]

3.[3] Title: Discovery of Novel Indoline Cholesterol Ester Transfer Protein Inhibitors (CETP) through a Structure-Guided Approach Source: nih.gov URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in Quinoxaline Hydrogenation

Welcome to the Technical Support Center for quinoxaline hydrogenation. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for quinoxaline hydrogenation. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields of the desired tetrahydroquinoxaline product. The following sections provide in-depth troubleshooting guides and frequently asked questions to support your experimental work.

Troubleshooting Guide

This section addresses specific problems you might encounter during the hydrogenation of quinoxalines, presented in a question-and-answer format.

Question 1: My quinoxaline hydrogenation reaction shows low conversion of the starting material. What are the likely causes and how can I fix it?

Answer:

Low conversion is a common issue that can often be traced back to problems with the catalyst, reaction conditions, or starting materials. Here’s a systematic approach to troubleshooting this problem.

Potential Cause 1: Catalyst Inactivity or Deactivation

The catalyst is the heart of the hydrogenation reaction, and its performance is paramount.

  • Expertise & Experience: Catalyst deactivation can occur through several mechanisms. Quinolines and their hydrogenated products can sometimes act as poisons to metal catalysts by strongly adsorbing to the active sites.[1][2] In heterogeneous catalysis, the active metal can also leach from the support over time, reducing the number of active sites.[3]

  • Troubleshooting Steps:

    • Use Fresh Catalyst: If you are using an older batch of catalyst, its activity may have diminished. Always start with a fresh, properly stored catalyst.

    • Check for Poisons: Ensure that your quinoxaline starting material, solvent, and hydrogen gas are of high purity and free from potential catalyst poisons like sulfur or strong chelating agents.

    • Increase Catalyst Loading: While not always the most elegant solution, increasing the catalyst loading can sometimes compensate for low activity. However, be mindful of potential side reactions.

    • Consider a Different Catalyst: Not all catalysts are created equal. If you are using a standard Pd/C catalyst, you might consider switching to a different metal (e.g., Pt, Rh, Ru) or a more robust catalytic system.[1] For instance, gold nanoparticles on TiO2 have shown resistance to the poisoning effects of quinolines.[2]

Potential Cause 2: Suboptimal Reaction Conditions

The interplay of temperature, pressure, and solvent is critical for achieving high conversion.

  • Expertise & Experience: Hydrogenation is an exothermic reaction. While higher temperatures can increase the reaction rate, they can also shift the equilibrium away from the product, especially at higher conversions.[4] Hydrogen pressure is another key parameter; higher pressure generally increases the rate of reaction.[1] The choice of solvent can influence the solubility of the substrate and the catalyst's activity.[1]

  • Troubleshooting Steps:

    • Increase Hydrogen Pressure: A higher hydrogen pressure will increase the concentration of dissolved hydrogen, which can significantly improve the reaction rate.[1]

    • Optimize Temperature: If the reaction is sluggish at room temperature, a moderate increase in temperature (e.g., to 50-80°C) can be beneficial.[1][3] However, avoid excessively high temperatures that could promote side reactions or catalyst degradation.

    • Solvent Screening: The solvent can have a profound effect on the reaction. Alcoholic solvents like methanol and ethanol are commonly used.[1][3] In some cases, a switch to a different solvent system, such as a mixture of toluene and dioxane, has been shown to be effective.[5]

Troubleshooting Workflow for Low Conversion

low_conversion start Low Conversion catalyst Check Catalyst Activity start->catalyst conditions Optimize Reaction Conditions catalyst->conditions Catalyst is active success High Conversion Achieved catalyst->success Fresh catalyst works purity Verify Starting Material Purity conditions->purity Optimization fails conditions->success Conditions optimized purity->catalyst Impure materials used purity->success Pure materials work poor_selectivity start Poor Selectivity over_hydrogenation Check for Over-hydrogenation start->over_hydrogenation degradation Investigate Product Degradation over_hydrogenation->degradation No over-hydrogenation conditions Modify Reaction Conditions over_hydrogenation->conditions Over-hydrogenation observed degradation->conditions Degradation suspected catalyst Change Catalyst conditions->catalyst Milder conditions fail success High Selectivity Achieved conditions->success Milder conditions work catalyst->success New catalyst is selective

Caption: A workflow for troubleshooting poor selectivity in quinoxaline hydrogenation.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for quinoxaline hydrogenation, and how do I choose the right one?

The choice of catalyst is critical and depends on the specific quinoxaline substrate and the desired selectivity.

Catalyst TypeCommon ExamplesTypical Use Case & Considerations
Noble Metals 5-10% Pd/C, PtO₂, Rh/CGeneral-purpose, highly active. Can lead to over-hydrogenation. [1]
Base Metals Raney Nickel, Cobalt-based catalystsCost-effective alternatives. May require higher temperatures/pressures. [3]
Specialized Catalysts Au/TiO₂, Ni₂PCan offer unique selectivity and resistance to poisoning. [2][4]
Homogeneous Catalysts Ru-diamine complexes, Ir-based catalystsOften used for asymmetric hydrogenation to produce chiral tetrahydroquinoxalines. [5][6]

Q2: What is a typical experimental protocol for quinoxaline hydrogenation?

Below is a general protocol for a small-scale hydrogenation reaction. Always consult the literature for conditions specific to your substrate and catalyst.

Experimental Protocol: General Procedure for Quinoxaline Hydrogenation
  • Reactor Setup: To a glass pressure vessel or a stainless-steel autoclave equipped with a magnetic stir bar, add the quinoxaline substrate (1 mmol) and the catalyst (e.g., 10 mol% Pd/C).

  • Solvent Addition: Add the desired solvent (e.g., 10 mL of methanol or ethanol). [3]3. Purging: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) 3-5 times to remove air.

  • Hydrogenation: Purge the vessel with hydrogen gas 3-5 times, then pressurize to the desired pressure (e.g., 10-50 bar). [1][3]5. Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80°C) for the specified time. [3]6. Monitoring: Monitor the reaction progress by periodically taking samples (if possible) and analyzing them by TLC, GC, or HPLC. [4][7]7. Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography, recrystallization, or distillation as required. [7] Q3: How can I monitor the progress of my quinoxaline hydrogenation reaction?

Effective reaction monitoring is key to achieving high yields and preventing side reactions.

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively track the disappearance of the starting material and the appearance of the product. [7]* Gas Chromatography (GC): A quantitative method for monitoring the reaction, especially for volatile compounds. An internal standard can be used for accurate quantification. [4][8]* High-Performance Liquid Chromatography (HPLC): A powerful quantitative technique suitable for a wide range of quinoxalines and their products. [1]* Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze crude reaction mixtures to determine the conversion and the ratio of products.

References

  • Zheng, X., et al. (2025).
  • BenchChem. (2025). Troubleshooting common problems in quinoxaline synthesis. BenchChem.
  • He, Z.-H., et al. (2025).
  • Zheng, X., et al. (2025). Electrocatalytic hydrogenation of quinoxaline using CoO/NF in organic molecular redox flow batteries. Sustainable Energy & Fuels (RSC Publishing).
  • Zheng, X., et al. (2025).
  • BenchChem. (2025).
  • Climent, M. J., et al. (2021). Iron-catalyzed one-pot synthesis of quinoxalines: transfer hydrogenative condensation of 2-nitroanilines with vicinal diols. PMC.
  • Hierlmeier, G., et al. (2022). Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. PMC.
  • BenchChem. (2025).
  • Zhou, Y.-G., et al. (2011).
  • Abdel-Moety, E. M., et al. Proposed degradation pathways of the drug under different hydrolytic conditions.
  • Corma, A., et al. (2012). An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts. Journal of the American Chemical Society.
  • Liu, G., et al. (2023).
  • Benkovic, S. J., et al. (1977). Studies on models for tetrahydrofolic acid. 7. Reactions and mechanisms of tetrahydroquinoxaline derivatives at the formaldehyde level of oxidation. Journal of the American Chemical Society.
  • Wang, H., et al. (2025).
  • Zhang, X., et al. (2022).

Sources

Reference Data & Comparative Studies

Validation

NMR spectrum analysis of methyl 1,2,3,4-tetrahydroquinoxaline-2-carboxylate

As a Senior Application Scientist, selecting the appropriate analytical platform for structural elucidation is not merely a matter of convenience—it is a decision governed by spin physics, molecular complexity, and the r...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate analytical platform for structural elucidation is not merely a matter of convenience—it is a decision governed by spin physics, molecular complexity, and the rigorous demands of pharmaceutical quality control.

Methyl 1,2,3,4-tetrahydroquinoxaline-2-carboxylate is a highly valuable N-heterocyclic scaffold, frequently utilized as a precursor in the development of kinase inhibitors and M2 acetylcholine receptor agonists[1]. However, its fused bicyclic structure, exchangeable amine protons, and chiral center at C2 present distinct analytical bottlenecks.

This guide objectively compares the performance of three tiers of Nuclear Magnetic Resonance (NMR) platforms—80 MHz Benchtop NMR , 400 MHz Standard Room-Temperature (RT) NMR , and 600 MHz Ultra-High-Field CryoProbe NMR —to determine the optimal workflow for elucidating this complex pharmacophore.

Mechanistic Causality in Experimental Design

To understand why certain platforms succeed where others fail, we must examine the causality behind the experimental physics.

Field Strength and Chemical Shift Dispersion: The C3 methylene protons in methyl 1,2,3,4-tetrahydroquinoxaline-2-carboxylate are diastereotopic due to the adjacent chiral center at C2. At low magnetic fields (e.g., 80 MHz), the chemical shift difference ( Δν ) between these protons is extremely small, approaching the magnitude of their geminal coupling constant ( 2J≈11.5 Hz). This places the spins in a strongly coupled ABX regime, resulting in "roofing" artifacts and complex, overlapping multiplets that confound automated integration algorithms[2]. By migrating to a 600 MHz platform, Δν scales linearly with the B0​ field while J remains constant. This transitions the spin system into the weakly coupled AMX regime, resolving the signals into clear, first-order doublets of doublets (dd)[3].

Cryogenic Signal Enhancement: The implementation of a CryoProbe at 600 MHz introduces a paradigm shift in sensitivity. By cooling the RF receiver coils and preamplifiers to ~20 K using closed-cycle helium gas, the system drastically reduces Johnson-Nyquist thermal noise. Because noise voltage is proportional to the square root of temperature, this cryogenic cooling yields a 3- to 4-fold enhancement in the Signal-to-Noise Ratio (SNR) compared to a standard room-temperature probe. For drug development professionals, this means trace impurities (<0.1%) generated during the esterification of the quinoxaline core can be detected in minutes rather than hours.

Platform Performance Comparison

While benchtop NMR has democratized routine analysis[4], structural elucidation of complex intermediates often requires higher field strengths[5]. The table below summarizes the quantitative performance metrics across the three platforms.

Table 1: Platform Performance Metrics (5 mM sample in CDCl3)

Metric80 MHz Benchtop NMR400 MHz Standard RT NMR600 MHz CryoProbe NMR
Primary Use Case Reaction monitoring, QA/QCRoutine structural verificationComplex elucidation, impurity profiling
Line Width (Resolution) ~1.2 Hz~0.5 Hz< 0.3 Hz
SNR (OCH3 peak, 16 scans) 25:1150:1> 850:1
Spin System (C2-C3 protons) Strongly coupled (ABX)IntermediateWeakly coupled (AMX)
Acquisition Time (1D 13C) > 4 hours (often impractical)~30 minutes< 5 minutes

Quantitative Data: Spectral Assignments

The following table details the high-resolution assignments achieved on the 600 MHz CryoProbe platform, demonstrating the precise resolution of the diastereotopic protons.

Table 2: 1H and 13C NMR Spectral Assignments (600 MHz, CDCl3)

Position1H Chemical Shift (ppm)Multiplicity & Coupling (Hz)13C Chemical Shift (ppm)
N-H (C1, C4) 3.80, 4.20br s (exchangeable)-
C2 (Methine) 4.15dd, J=4.5,3.0 55.4
C3 (Equatorial) 3.45dd, J=11.5,3.0 43.1
C3 (Axial) 3.25dd, J=11.5,4.5 43.1
OCH3 (Ester) 3.75s52.6
Aromatic (C5-C8) 6.50 - 6.80m114.2, 115.6, 118.9, 120.1
Bridgehead (C4a, C8a) --133.5, 134.8
C=O (Carbonyl) --172.5

Standard Operating Procedure: Self-Validating Workflow

To ensure scientific integrity, the following step-by-step methodology is designed as a self-validating system, eliminating the possibility of assignment errors.

Step 1: Gravimetric Sample Preparation Weigh exactly 5.0 ± 0.1 mg of methyl 1,2,3,4-tetrahydroquinoxaline-2-carboxylate. Dissolve completely in 600 µL of CDCl3 containing 0.03% v/v TMS. Causality: Controlling the concentration to ~40 mM ensures that the 13C acquisition falls within the linear dynamic range of the receiver, while TMS provides an internal zero-point lock to prevent chemical shift drift.

Step 2: Probe Tuning and Matching (ATMA) Insert the 5 mm NMR tube and execute automated tuning and matching for both the 1H and 13C channels. Causality: This matches the impedance of the probe circuit to the 50 Ω transmission line. Proper matching minimizes reflected RF power, ensuring that the calculated 90° excitation pulse delivers maximum transverse magnetization.

Step 3: 3D Gradient Shimming (TopShim) Perform automated 3D gradient shimming mapping the B0​ field along the Z, X, and Y axes using the deuterium lock signal. Causality: Corrects spatial magnetic field inhomogeneities. A perfectly shimmed field guarantees Lorentzian line shapes, preventing artificial peak broadening that could mask the fine J -coupling of the C3 diastereotopic protons.

Step 4: Multiplicity-Edited Data Acquisition Acquire standard 1D 1H (16 scans, 2s relaxation delay) and 1D 13C (256 scans, WALTZ-16 decoupling). Follow immediately with a Multiplicity-Edited 2D HSQC. Causality: The edited HSQC acts as the self-validating mechanism. By encoding CH/CH3 groups with positive phase (red) and CH2 groups with negative phase (blue), the protocol mathematically prevents the misassignment of the C2 methine and C3 methylene carbons, regardless of chemical shift proximity.

Step 5: Apodization and Fourier Transform Apply an exponential window function (Line Broadening = 0.3 Hz for 1H, 1.0 Hz for 13C) prior to Fourier Transformation. Perform zero-order phase correction on the tallest peak (OCH3) and first-order correction for the baseline. Causality: Apodization artificially dampens the noise in the tail of the Free Induction Decay (FID), optimizing the SNR without distorting the integral values necessary for purity quantification.

Process Visualization

NMR_Workflow cluster_platforms Analytical Platform Selection SamplePrep Sample Preparation (CDCl3, 5 mM, 0.03% TMS) Benchtop 80 MHz Benchtop NMR (Routine QA/QC) SamplePrep->Benchtop Standard 400 MHz RT Probe (Standard Analysis) SamplePrep->Standard CryoProbe 600 MHz CryoProbe (Complex Elucidation) SamplePrep->CryoProbe Acquisition Data Acquisition & Shimming (1D 1H/13C, 2D HSQC/HMBC) Benchtop->Acquisition Low Res Standard->Acquisition Med Res CryoProbe->Acquisition High Res Processing Spectral Processing (Zero-filling, Apodization, FT) Acquisition->Processing Elucidation Structural Elucidation (ABX Spin System Resolution) Processing->Elucidation

Comparative NMR analytical workflow for structural elucidation of pharmaceutical intermediates.

References

  • Source: researchgate.
  • Source: nih.
  • Source: google.com (Patents)
  • Source: mestrelab.
  • Source: mdpi.

Sources

Comparative

Comparative Guide: Mass Spectrometry Platforms for the Structural Analysis of Methyl 1,2,3,4-Tetrahydroquinoxaline-2-Carboxylate

Executive Summary Methyl 1,2,3,4-tetrahydroquinoxaline-2-carboxylate (C₁₀H₁₂N₂O₂, MW: 192.21 g/mol ) is a highly privileged bicyclic scaffold frequently utilized as a pharmacophore in the development of kinase inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 1,2,3,4-tetrahydroquinoxaline-2-carboxylate (C₁₀H₁₂N₂O₂, MW: 192.21 g/mol ) is a highly privileged bicyclic scaffold frequently utilized as a pharmacophore in the development of kinase inhibitors and antimicrobial agents. During drug discovery, researchers must routinely verify the structural integrity of this intermediate and quantify its presence in complex biological matrices.

This guide objectively compares the two dominant analytical platforms for analyzing this compound: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) . By dissecting the fragmentation mechanics and providing self-validating experimental protocols, this guide equips analytical scientists with the data needed to select the optimal platform for their specific workflow.

Mechanistic Causality: Fragmentation Pathways

Before selecting a mass spectrometry platform, it is critical to understand why and how the tetrahydroquinoxaline core fragments under different energy regimes. The molecule consists of a fused benzene-tetrahydropyrazine system with a methyl ester group at the C2 position.

  • Alpha-Cleavage (m/z 133): The most thermodynamically favorable fragmentation is the loss of the ester radical (-COOCH₃, 59 Da). The resulting cation at m/z 133 is highly stabilized by the adjacent nitrogen lone pairs, forming a stable iminium ion. Under hard ionization (EI), this is typically the base peak 1.

  • Retro-Diels-Alder (RDA) Cleavage (m/z 104): The tetrahydropyrazine ring is uniquely susceptible to RDA cleavage under high-energy electron impact. This pathway ejects a neutral fragment, leaving a stable C▵H₈N⁺• radical cation at m/z 104, which serves as a definitive diagnostic identifier for 1,2,3,4-tetrahydroquinoxalines 2.

  • Neutral Loss of Methanol (m/z 160/161): Characteristic of methyl esters, the loss of CH₃OH (32 Da) occurs under both EI and ESI-CID conditions. This is driven by an intramolecular proton transfer from the secondary amine of the heterocycle to the ester methoxy group 3.

Fragmentation M Molecular Ion (EI) [M]+• m/z 192 F133 Alpha-Cleavage [M - COOCH3]+ m/z 133 M->F133 -59 Da F104 Retro-Diels-Alder [M - C3H5NO2]+• m/z 104 M->F104 -88 Da (RDA) MH Protonated Precursor (ESI) [M+H]+ m/z 193 MH->F133 -60 Da F161 Neutral Loss [M+H - CH3OH]+ m/z 161 MH->F161 -32 Da

Mass spectrometry fragmentation pathways of methyl 1,2,3,4-tetrahydroquinoxaline-2-carboxylate.

Platform Performance Comparison

The choice between GC-EI-MS and LC-ESI-MS/MS depends entirely on whether the goal is absolute structural confirmation (e.g., verifying a synthetic batch) or ultra-sensitive quantification (e.g., pharmacokinetic profiling).

Quantitative Data Comparison
Analytical FeatureGC-EI-MS (70 eV, Single Quad)LC-ESI-MS/MS (CID, Triple Quad)
Ionization Mode Hard Ionization (Extensive fragmentation)Soft Ionization (Preserved precursor)
Primary Precursor Ion [M]⁺• (m/z 192, ~15% relative abundance)[M+H]⁺ (m/z 193, 100% relative abundance)
Base Peak / Quantifier m/z 133 (Alpha-cleavage)m/z 133 (MRM Transition: 193 → 133)
Key Qualifier Ions m/z 104 (RDA), m/z 160 (-CH₃OH)m/z 161 (-CH₃OH), m/z 105
Sensitivity (LOD) ~10–50 ng/mL~0.1–1.0 ng/mL
Linear Dynamic Range 3 Logs (10² - 10⁵)4–5 Logs (10¹ - 10⁶)
Primary Application Impurity profiling, structural elucidationPharmacokinetics, trace bioanalysis

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocols are designed as self-validating systems. The causality behind each parameter is explicitly stated to prevent common analytical failures.

Protocol A: GC-EI-MS Structural Profiling

Use this protocol for confirming the synthesis of the compound and identifying process impurities.

  • Sample Derivatization (Critical Step): React 1 mg of the sample with 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) at 60°C for 30 minutes.

    • Causality: Tetrahydroquinoxalines contain active secondary N-H bonds. If injected underivatized, these amines will interact with the silanol groups on the GC column, causing severe peak tailing and signal loss. Silylation replaces the active hydrogen with a trimethylsilyl (TMS) group, ensuring sharp, Gaussian peak shapes and validating the system's inertness.

  • Injection: Inject 1 µL in splitless mode at an inlet temperature of 250°C.

    • Causality: 250°C ensures rapid, flash vaporization of the sample without inducing thermal degradation of the ester linkage, which typically begins at temperatures exceeding 280°C.

  • Chromatographic Separation: Utilize a DB-5MS column (30m x 0.25mm x 0.25µm).

    • Causality: The 5% phenyl stationary phase provides optimal dipole-induced dipole interactions with the aromatic quinoxaline ring, yielding baseline resolution from structurally similar synthetic byproducts.

  • Ionization & Detection: Operate the EI source at 70 eV and 230°C. Scan range: m/z 50–300.

    • Causality: 70 eV is the universal standard for electron ionization. Operating strictly at this energy ensures the resulting spectrum (highlighting the m/z 104 RDA fragment) can be directly and accurately cross-referenced with NIST/EPA mass spectral libraries.

Protocol B: LC-ESI-MS/MS Pharmacokinetic Quantification

Use this protocol for high-throughput, trace-level quantification in plasma or serum.

  • Mobile Phase Preparation: Prepare Solvent A (Water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid).

    • Causality: Formic acid lowers the mobile phase pH below the pKa of the quinoxaline nitrogens (pKa ~4.5). This ensures the nitrogens are fully protonated in solution prior to aerosolization, maximizing the formation of the [M+H]⁺ precursor (m/z 193) and exponentially increasing the signal-to-noise ratio.

  • Chromatographic Separation: Use a C18 Reverse-Phase Column (50 x 2.1 mm, 1.7 µm) with a fast gradient (5% B to 95% B in 2.5 minutes).

    • Causality: The sub-2-micron particles allow for ultra-fast separations necessary for high-throughput PK screening, while the hydrophobic C18 chains strongly retain the aromatic core, preventing early elution in the void volume where matrix suppression is highest.

  • MRM Tuning (Triple Quadrupole):

    • Quantifier Transition: m/z 193 → 133 (Collision Energy: 15 eV).

    • Qualifier Transition: m/z 193 → 161 (Collision Energy: 10 eV).

    • Causality: A collision energy of 15 eV is precisely tuned to break the C-C bond of the ester group (alpha-cleavage) without shattering the highly stable quinoxaline core. If the CE is pushed above 25 eV, the m/z 133 ion will further fragment, drastically reducing quantitative sensitivity.

Workflow cluster_0 GC-EI-MS Platform cluster_1 LC-ESI-MS/MS Platform Prep Sample Preparation EI 70 eV Electron Ionization Prep->EI ESI Electrospray Ionization (+) Prep->ESI Quad1 Single Quadrupole Full Scan EI->Quad1 Quad2 Triple Quadrupole (MRM Mode) ESI->Quad2

Comparative analytical workflow for GC-EI-MS and LC-ESI-MS/MS mass spectrometry platforms.

References

  • The Mass Spectra of Some of Substituted Tetrahydroquinoxaline Compounds. Asian Journal of Chemistry. Available at: [Link]

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Distinguishing 1,2,3,4-Tetrahydroquinoxaline from 1,2,3,4-Tetrahydroquinoline

Introduction In the landscape of medicinal chemistry and drug development, N-heterocyclic scaffolds are foundational building blocks. Among these, 1,2,3,4-tetrahydroquinoline and 1,2,3,4-tetrahydroquinoxaline are of sign...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry and drug development, N-heterocyclic scaffolds are foundational building blocks. Among these, 1,2,3,4-tetrahydroquinoline and 1,2,3,4-tetrahydroquinoxaline are of significant interest due to their prevalence in a wide array of biologically active molecules, including antiviral, antiarrhythmic, and anticancer agents.[1][2][3] While structurally similar—both featuring a benzene ring fused to a hydrogenated six-membered nitrogen-containing ring—they differ by a critical feature: the presence of one nitrogen atom in the former and two in the latter. This seemingly minor difference fundamentally alters their physicochemical properties, reactivity, and biological interactions.

For researchers engaged in synthesis, lead optimization, or quality control, the ability to definitively distinguish between these two structures is paramount. An incorrect identification can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and compromised experimental integrity. This guide provides an in-depth comparison of these two molecules, outlining robust analytical methodologies and supporting experimental data to enable their unambiguous differentiation.

Part 1: Foundational Physicochemical and Structural Comparison

The initial step in distinguishing these heterocycles is to understand their fundamental differences in structure and physical properties. 1,2,3,4-Tetrahydroquinoline possesses a single secondary amine within its saturated ring, whereas 1,2,3,4-tetrahydroquinoxaline contains a di-secondary amine moiety, essentially a hydrogenated piperazine ring fused to the benzene ring.

Diagram 1: Core Chemical Structures

G cluster_0 1,2,3,4-Tetrahydroquinoline cluster_1 1,2,3,4-Tetrahydroquinoxaline a b

Caption: Chemical structures of 1,2,3,4-Tetrahydroquinoline and 1,2,3,4-Tetrahydroquinoxaline.

These structural variations give rise to distinct physical properties that can serve as preliminary points of differentiation.

Property1,2,3,4-Tetrahydroquinoline1,2,3,4-TetrahydroquinoxalineRationale for Difference
Molecular Formula C₉H₁₁N[4]C₈H₁₀N₂[5]Presence of an additional nitrogen atom and one less carbon atom in the quinoxaline derivative.
Molecular Weight 133.19 g/mol [4]134.18 g/mol [5][6]The substitution of a C-H group with a heavier N-H group.
Appearance Colorless to yellow liquid[4][7]Solid / Crystalline solid[6][8]The two N-H groups in tetrahydroquinoxaline allow for more extensive intermolecular hydrogen bonding, leading to a more ordered solid state at room temperature.
Melting Point 20 °C[9]92-98 °C[6]Stronger intermolecular forces (hydrogen bonding) in tetrahydroquinoxaline require more energy to break the crystal lattice.
Nitrogen Rule (MS) Odd molecular weight, consistent with one nitrogen atom.[10]Even molecular weight, consistent with two nitrogen atoms.[10]A fundamental rule in mass spectrometry stating that a compound with an odd number of nitrogen atoms will have an odd nominal molecular mass.

Part 2: Definitive Spectroscopic and Chromatographic Differentiation

While physical properties offer initial clues, conclusive identification relies on a suite of spectroscopic and chromatographic techniques. Each method interrogates the molecular structure in a unique way, providing a piece of the puzzle that, when combined, leaves no room for ambiguity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR spectroscopy is arguably the most powerful tool for structural elucidation in this context. The distinct electronic environments created by one versus two nitrogen atoms result in clearly distinguishable ¹H and ¹³C NMR spectra.[11]

¹H NMR Spectroscopy:

  • 1,2,3,4-Tetrahydroquinoline: Will exhibit a single N-H proton signal (typically a broad singlet). The aliphatic region will show three distinct multiplets corresponding to the protons at the C2, C3, and C4 positions.

  • 1,2,3,4-Tetrahydroquinoxaline: Will display two distinct N-H proton signals (N1-H and N4-H), often appearing as broad singlets. The aliphatic region is simplified due to symmetry, showing two signals corresponding to the methylene protons at C2 and C3. The integration of the aliphatic protons relative to the aromatic protons will also differ significantly between the two compounds.

¹³C NMR Spectroscopy:

  • 1,2,3,4-Tetrahydroquinoline: The spectrum will show nine distinct carbon signals (four aromatic, one aromatic quaternary, and three aliphatic).

  • 1,2,3,4-Tetrahydroquinoxaline: Due to symmetry, the spectrum will typically show fewer signals. Expect four aromatic carbon signals and two aliphatic carbon signals. The chemical shifts of the aliphatic carbons (C2 and C3) will be significantly influenced by the adjacent nitrogen atoms and differ from those in tetrahydroquinoline.

Advanced techniques like the ¹³C{¹⁴N} solid-state NMR experiment can act as an "attached nitrogen test," directly identifying carbons bonded to nitrogen and providing unambiguous differentiation of such isomers.[12][13]

Mass Spectrometry (MS): Corroborating Evidence

Mass spectrometry provides two key data points: the molecular weight and the fragmentation pattern.

  • Molecular Ion (M⁺): As highlighted in the table above, the molecular weights differ slightly (133.19 vs 134.18 g/mol ). High-resolution mass spectrometry (HRMS) can easily distinguish between C₉H₁₁N and C₈H₁₀N₂ based on their exact masses. Even with nominal mass, the Nitrogen Rule is a definitive differentiator: an odd molecular weight for tetrahydroquinoline (one nitrogen) and an even molecular weight for tetrahydroquinoxaline (two nitrogens).[10]

  • Fragmentation Pattern: The fragmentation pathways are distinct. 1,2,3,4-Tetrahydroisoquinoline (a close isomer of tetrahydroquinoline) characteristically loses a hydrogen atom to form a stable [M-1]⁺ ion as the base peak.[14] 1,2,3,4-Tetrahydroquinoline is expected to behave similarly. In contrast, 1,2,3,4-tetrahydroquinoxaline, with its piperazine-like ring, will likely undergo fragmentation involving the loss of ethylene (C₂H₄) or related fragments from the saturated ring.

Infrared (IR) Spectroscopy: A Quick Functional Group Check

IR spectroscopy offers a rapid method to probe the N-H bonds.

  • 1,2,3,4-Tetrahydroquinoline: A single, sharp N-H stretching band is expected in the region of 3350-3450 cm⁻¹.

  • 1,2,3,4-Tetrahydroquinoxaline: Two distinct N-H stretching bands, or a single broad band, are expected in the same region, corresponding to the symmetric and asymmetric stretching of the two N-H bonds.

Chromatographic Separation: Exploiting Polarity Differences

The presence of a second nitrogen atom makes 1,2,3,4-tetrahydroquinoxaline significantly more polar than 1,2,3,4-tetrahydroquinoline. This difference in polarity is the basis for their separation using chromatographic techniques like HPLC and GC.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): When using a nonpolar stationary phase (like C18) and a polar mobile phase (like acetonitrile/water), the more polar 1,2,3,4-tetrahydroquinoxaline will have less affinity for the stationary phase and will elute earlier than the less polar 1,2,3,4-tetrahydroquinoline.[15][16]

  • Gas Chromatography (GC): Separation is based on boiling point and interaction with the stationary phase. Due to its higher boiling point and greater polarity, 1,2,3,4-tetrahydroquinoxaline will typically have a longer retention time than 1,2,3,4-tetrahydroquinoline on a standard nonpolar or moderately polar GC column.

Diagram 2: Analytical Workflow for Differentiation

G cluster_workflow Analytical Workflow sample Unknown Sample hplc RP-HPLC Analysis sample->hplc Inject ms Mass Spectrometry hplc->ms Collect Fractions / LC-MS confirm_thq Identified: 1,2,3,4-Tetrahydroquinoline hplc->confirm_thq Longer Retention Time confirm_thqx Identified: 1,2,3,4-Tetrahydroquinoxaline hplc->confirm_thqx Shorter Retention Time nmr NMR Spectroscopy (¹H, ¹³C) ms->nmr Confirm MW & Formula ms->confirm_thq Odd MW (133) C₉H₁₁N ms->confirm_thqx Even MW (134) C₈H₁₀N₂ nmr->confirm_thq 1 N-H 3 Aliphatic C signals nmr->confirm_thqx 2 N-H 2 Aliphatic C signals

Sources

Comparative

UV-Vis absorption spectra of tetrahydroquinoxaline derivatives

An in-depth comparative analysis of the UV-Vis absorption spectra and photophysical properties of tetrahydroquinoxaline (THQ) derivatives against conventional fluorophores. The Mechanistic Shift: Why Tetrahydroquinoxalin...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of the UV-Vis absorption spectra and photophysical properties of tetrahydroquinoxaline (THQ) derivatives against conventional fluorophores.

The Mechanistic Shift: Why Tetrahydroquinoxaline?

For decades, conventional fluorophores like Rhodamine 6G and standard cyanine dyes have been the workhorses of biological imaging. However, their utility in deep-tissue applications is severely bottlenecked by two factors: absorption strictly within the visible spectrum (<600 nm) and narrow Stokes shifts (~20–30 nm) that lead to detrimental self-quenching and poor signal-to-noise ratios.

To overcome these limitations, structural chemists have turned to tetrahydroquinoxaline (THQ) derivatives. The incorporation of a THQ moiety—such as 1,4-diethyl-1,2,3,4-tetrahydroquinoxaline—replaces standard amino groups in xanthene, rhodol, or squaraine scaffolds.

The Causality of the Spectral Shift: The nitrogen lone pairs within the rigidified, electron-rich THQ heterocycle act as exceptionally strong electron donors. When conjugated with an electron-accepting core, it establishes a potent Donor-π-Acceptor (D-π-A) architecture. Upon photon absorption, this structure facilitates an intense Intramolecular Charge Transfer (ICT) . The rigid THQ donor stabilizes the excited-state dipole, which significantly lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

This reduction in the HOMO-LUMO gap is the direct physical cause of the massive bathochromic (red) shift observed in the UV-Vis absorption spectra of THQ derivatives, pushing their absorption into the Near-Infrared (NIR-I and NIR-II) biological windows[1]. Furthermore, the structural relaxation of the highly polar excited state prior to photon emission generates unprecedented Stokes shifts (>100 nm), effectively eliminating self-quenching[2].

G N1 Conventional Dye (e.g., Rhodamine) N2 THQ Integration (Strong Electron Donor) N1->N2 N3 Enhanced Intramolecular Charge Transfer (ICT) N2->N3 N4 Bathochromic Shift (NIR Absorption) N3->N4 N5 Large Stokes Shift (>100 nm) N3->N5 N6 In Vivo Bioimaging (High S/N Ratio) N4->N6 N5->N6

Logical pathway of THQ integration enhancing ICT for NIR bioimaging applications.

Comparative UV-Vis Performance Data

To objectively evaluate the performance of THQ derivatives, we must compare their UV-Vis absorption maxima ( λabs​ ), emission maxima ( λem​ ), and Stokes shifts against conventional alternatives.

While early THQ-rhodols achieved the desired red-shift, their high electron density caused severe solvatochromic quenching in aqueous media, leading to low quantum yields ( Φ≈0.06 )[1]. Recent advancements, such as the Nanning Red (NNR) series, utilize a homoadamantane-fused THQ unit. This bulky, rigid modification shields the ICT process from solvent polarity, maintaining high molar extinction coefficients ( ϵ ) and robust quantum yields in physiological buffers[3].

Fluorophore ClassStructural ModificationAbsorption Max ( λabs​ )Emission Max ( λem​ )Stokes ShiftQuantum Yield ( Φ )Primary Application
Rhodamine 6G (Control)None~530 nm~550 nm~20 nm~0.95Visible In Vitro Imaging
THQ-Rhodol 1 1,4-diethyl-THQ~540 nm668 nm128 nm0.06Early NIR-I Probes
NNR1 (Nanning Red) Homoadamantane-THQ593 nm689 nm96 nmHighRobust In Vivo NIR Imaging
THQ-Squaraine Zwitterionic THQ~715 nm~730 nm~15 nm< 0.01Photodynamic Therapy
THQ-Xanthene (NIR-II) π -elongation + THQ850–950 nm979–999 nm53–139 nmHighDeep Tissue NIR-II Imaging

Data synthesized from comparative photophysical studies of THQ-fused dyes[1][3][4].

Self-Validating Experimental Protocol: Photophysical Characterization

To ensure scientific integrity, the characterization of a new THQ derivative must not rely on single-point measurements. The following protocol is designed as a self-validating system : it incorporates internal linearity checks to rule out aggregation-induced artifacts and uses optically matched standards to ensure accurate quantum yield calculations.

Protocol S1 Sample Prep: Concentration Gradient S2 UV-Vis Spectrophotometry (Linearity Check) S1->S2 S3 Determine Extinction Coefficient (ε) S2->S3 S4 Fluorescence Spectroscopy (Excitation at λ_max) S2->S4 S6 Solvatochromism Analysis (Lippert-Mataga Plot) S3->S6 S5 Calculate Stokes Shift & Quantum Yield (Φ) S4->S5 S5->S6

Self-validating workflow for photophysical characterization of THQ dyes.

Step 1: Solution Preparation & Linearity Validation

Causality: THQ dyes with extended π -systems are prone to π−π stacking (H- or J-aggregation) in aqueous media, which artificially shifts the UV-Vis absorption spectrum.

  • Prepare a 1.0 mM stock solution of the THQ derivative in spectroscopic-grade DMSO.

  • Dilute into the target solvent (e.g., PBS, pH 7.4) to create a 5-point concentration gradient (1 μ M to 10 μ M).

  • Validation Check: Plot Absorbance vs. Concentration. A strictly linear relationship ( R2>0.99 ) confirms the absence of aggregation. If non-linear, the solvent must be adjusted (e.g., adding 1% BSA or co-solvent) before proceeding.

Step 2: UV-Vis Absorption & Molar Extinction Coefficient ( ϵ )
  • Record the UV-Vis absorption spectrum from 400 nm to 1000 nm using a dual-beam spectrophotometer (e.g., Agilent Cary 100)[5].

  • Identify the λabs​ corresponding to the S0​→S1​ transition (typically 580–950 nm for THQ dyes).

  • Calculate ϵ using the Beer-Lambert Law ( A=ϵ⋅c⋅l ). High-performance THQ dyes should exhibit ϵ>50,000M−1cm−1 .

Step 3: Fluorescence Emission & Solvatochromic Assessment

Causality: Because THQ induces strong ICT, the excited state is highly polar. Testing the dye in solvents of varying polarity validates the ICT mechanism.

  • Excite the sample at its λabs​ . Record the emission spectrum.

  • Calculate the Stokes shift ( λem​−λabs​ ).

  • Validation Check: Repeat Steps 2 and 3 in Toluene, Dichloromethane, Ethanol, and Water. A positive solvatochromism (increasing Stokes shift with increasing solvent polarity) definitively confirms the D-π-A ICT mechanism[2].

Step 4: Relative Quantum Yield ( Φ ) Determination

Causality: High dye concentrations cause inner-filter effects, reabsorbing emitted photons and artificially lowering the calculated quantum yield.

  • Select a reference standard with a known Φ (e.g., Indocyanine Green for NIR, Rhodamine 101 for visible)[5].

  • Dilute both the THQ sample and the reference standard until their absorbance at the excitation wavelength is exactly matched and below 0.1 OD .

  • Integrate the area under the fluorescence emission curves and calculate Φsample​ using the standard comparative equation, accounting for the refractive indices of the solvents.

Sources

Validation

A Senior Application Scientist's Guide to Reference Standards for Methyl 1,2,3,4-tetrahydroquinoxaline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals When a primary reference standard cannot be sourced from an officially recognized pharmacopeia, an "in-house" primary standard must be established.[1] This...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

When a primary reference standard cannot be sourced from an officially recognized pharmacopeia, an "in-house" primary standard must be established.[1] This process involves not only the chemical synthesis of the material but, more critically, its rigorous analytical characterization to confirm its identity, purity, and relevant physicochemical properties.[2][3] This guide provides a detailed, field-proven approach to this multifaceted task.

Part 1: Synthesis and Purification of the In-House Reference Standard

The first critical step is the synthesis of high-purity methyl 1,2,3,4-tetrahydroquinoxaline-2-carboxylate. A plausible and efficient synthetic route begins with the condensation of an o-phenylenediamine with a pyruvate derivative, followed by reduction of the resulting quinoxaline ring.

Proposed Synthetic Pathway

A robust synthesis can be conceptualized in three main stages:

  • Condensation: Reaction of o-phenylenediamine with methyl 2-keto-3-butenoate to form methyl quinoxaline-2-carboxylate. The classical synthesis of quinoxalines often involves the condensation of 1,2-arylenediamines with 1,2-dicarbonyl compounds.[4]

  • Reduction: Selective hydrogenation of the quinoxaline ring to the 1,2,3,4-tetrahydroquinoxaline scaffold. Various catalytic hydrogenation methods have been proven effective for this transformation, often providing high yields and stereoselectivity.[5][6]

  • Esterification (if necessary): If the synthesis starts from the corresponding carboxylic acid, a final esterification step is required. Fischer esterification, using methanol in the presence of an acid catalyst like sulfuric acid, is a standard and effective method.[7][8]

G cluster_0 Stage 1: Condensation cluster_1 Stage 2: Reduction cluster_2 Stage 3: Purification A o-Phenylenediamine C Methyl quinoxaline-2-carboxylate A->C Condensation B Methyl 2-keto-3-butenoate B->C D Methyl 1,2,3,4-tetrahydroquinoxaline-2-carboxylate (Crude Product) C->D Catalytic Hydrogenation (e.g., H2, Pd/C) E High-Purity Reference Standard D->E Column Chromatography & Recrystallization

Caption: Synthetic and Purification Workflow.

Experimental Protocol: Synthesis and Purification
  • Condensation:

    • Dissolve o-phenylenediamine (1.0 eq) in ethanol.

    • Add methyl 2-keto-3-butenoate (1.1 eq) dropwise at room temperature.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and concentrate under reduced pressure. The resulting crude methyl quinoxaline-2-carboxylate is carried forward.

  • Reduction:

    • Dissolve the crude product in methanol.

    • Add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%).

    • Hydrogenate the mixture in a Parr hydrogenator under 50 psi of H₂ gas for 12-24 hours.

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield the crude tetrahydroquinoxaline product.

  • Purification:

    • Purify the crude product using silica gel column chromatography. An eluent system of ethyl acetate/hexane is typically effective.

    • Combine the pure fractions and remove the solvent under reduced pressure.

    • Perform a final recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high crystalline purity.

    • Dry the final product under vacuum at 40-50°C to a constant weight.

Part 2: Analytical Characterization and Qualification

The qualification of an in-house material as a primary reference standard requires a battery of orthogonal analytical techniques to unequivocally confirm its structure and determine its purity with a high degree of confidence.[3] The objective is to demonstrate that the analytical procedure is suitable for its intended purpose, a principle outlined in ICH Q2(R1) guidelines.[9][10][11]

G Start In-House Synthesized Material Purity Purity Assessment (HPLC, >99.5%) Start->Purity Structure Structural Confirmation Start->Structure Other Ancillary Tests Start->Other Qualify Qualified Reference Standard Purity->Qualify MS Mass Spectrometry (HRMS) Structure->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Structure->NMR Structure->Qualify Water Water Content (Karl Fischer) Other->Water Solvent Residual Solvents (GC-HS) Other->Solvent Other->Qualify

Caption: Analytical Qualification Workflow.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the gold standard for purity determination in the pharmaceutical industry due to its high resolving power.[12]

Experimental Protocol: HPLC Method

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm.

  • Column Temperature: 30°C.

  • Sample Preparation: Dissolve the standard in methanol to a concentration of 0.5 mg/mL.

Data Interpretation: The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks. For a primary reference standard, the purity should ideally be ≥99.5%.[3]

ParameterIn-House Standard Lot #001Acceptance Criteria
Purity (HPLC Area %) 99.8%≥ 99.5%
Related Impurities Single largest impurity: 0.08%≤ 0.1%
Total Impurities 0.2%≤ 0.5%
Retention Time 8.52 minConsistent (±2%)
Structural Confirmation by Spectroscopy

1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful technique for unambiguous structure elucidation.[13] ¹H, ¹³C, and 2D NMR experiments (like COSY and HSQC) should be performed.

  • ¹H NMR: Provides information on the number of different types of protons and their connectivity. Expected signals would include aromatic protons (4H), the methine proton at C2, the methylene protons at C3, the NH protons (2H), and the methyl ester protons (3H).

  • ¹³C NMR: Confirms the carbon skeleton of the molecule. The number of signals should correspond to the number of unique carbon atoms in the structure.

  • 2D NMR (COSY, HSQC): These experiments establish correlations between protons (COSY) and between protons and their directly attached carbons (HSQC), allowing for complete and confident assignment of the structure.[13]

2. Mass Spectrometry (MS) High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.[14]

AnalysisIn-House Standard Lot #001Expected Result
¹H NMR Spectrum consistent with proposed structureAll protons accounted for with correct multiplicity and integration
¹³C NMR 10 distinct carbon signals observedConsistent with the 10 unique carbons in the structure
HRMS (m/z [M+H]⁺) Calculated: 193.0977, Found: 193.0975Mass accuracy < 5 ppm
Ancillary Tests for a Primary Standard
  • Water Content: Determined by Karl Fischer titration. This is crucial for calculating the purity on an anhydrous basis.

  • Residual Solvents: Analyzed by Headspace Gas Chromatography (GC-HS) to ensure that solvents used during purification are below acceptable limits (as per ICH Q3C guidelines).

  • Elemental Analysis (C, H, N): Provides confirmation of the empirical formula.

ParameterIn-House Standard Lot #001Acceptance Criteria
Water Content (Karl Fischer) 0.15% w/w≤ 0.5% w/w
Residual Solvents (GC-HS) All solvents < ICH limitsMeets ICH Q3C limits
Elemental Analysis %C: 68.95 (69.05), %H: 6.98 (6.74), %N: 14.50 (14.57) (Theory)Within ±0.4% of theoretical values

Part 3: Comparison and Conclusion

Since no direct commercial alternatives for methyl 1,2,3,4-tetrahydroquinoxaline-2-carboxylate exist, the primary comparison is between establishing an in-house standard versus engaging a custom synthesis service.

ApproachProsConsBest For
In-House Synthesis & Qualification Full control over purity and characterization. Deepens institutional knowledge. Cost-effective for larger quantities.Requires significant synthetic and analytical expertise. Time and resource-intensive.Research groups with strong chemistry capabilities; long-term projects requiring a reliable standard source.
Custom Synthesis Service Access to specialized synthetic expertise. Provides a certificate of analysis (CoA). Saves internal resources.Can be expensive, especially for small quantities. Less control over the specific analytical tests performed. Lead times can be long.Laboratories without in-house synthesis capabilities; projects with tight deadlines requiring a certified material quickly.

Establishing a reference standard for a novel compound like methyl 1,2,3,4-tetrahydroquinoxaline-2-carboxylate is a rigorous but essential process. By following a systematic approach of synthesis, purification, and comprehensive orthogonal analytical characterization, a laboratory can produce a high-quality in-house primary reference standard. This self-validated system ensures the accuracy and reliability of all subsequent analytical data, forming a trustworthy foundation for drug development and scientific research. The data presented in this guide for our hypothetical "Lot #001" demonstrates a material that successfully meets the stringent criteria required for a primary reference standard.

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